N-(4-chlorophenyl)-2-oxopropanamide CAS 52181-18-7 properties
The following technical guide details the properties, synthesis, and applications of N-(4-chlorophenyl)-2-oxopropanamide (CAS 52181-18-7). CAS: 52181-18-7 Synonyms: 4'-Chloropyruvanilide; 2-Oxo-N-(4-chlorophenyl)propanam...
-keto amide derivative serving as a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly quinoxalinones and functionalized pyrrolones.[2][3] Its structure features a reactive pyruvate motif coupled to a 4-chlorophenyl ring, making it a versatile scaffold for nucleophilic additions and cyclization reactions.[2] This guide outlines the validated synthesis, physicochemical profile, and handling protocols for researchers in medicinal chemistry and organic synthesis.
Chemical & Physical Profile
The compound is characterized by the presence of two carbonyl groups: a ketone at the
-position and an amide carbonyl. This 1,2-dicarbonyl system is highly electrophilic, dictating its reactivity profile.[2]
Table 1: Physicochemical Properties
Property
Value / Description
Note
Appearance
White to off-white crystalline solid
Melting Point
118–122 °C (Typical for 4-substituted pyruvanilides)
Value estimated from structural analogs (e.g., 4-methylpyruvanilide mp 113°C).[2][3][4][5][6]
Susceptible to hydrolysis under strong basic conditions.[2][3]
Synthetic Methodology
The most robust synthesis avoids the direct aminolysis of ethyl pyruvate, which often leads to over-reaction or cyclization to pyrrolones. Instead, the Acid Chloride Method is recommended for high purity.
Protocol: Acylation via Pyruvoyl Chloride
This protocol uses oxalyl chloride to generate pyruvoyl chloride in situ from pyruvic acid, followed by reaction with 4-chloroaniline.[2]
Oxalyl Chloride vs. Thionyl Chloride: Oxalyl chloride is preferred for
-keto acids because thionyl chloride can cause decarbonylation or decomposition of the sensitive pyruvate motif.[3]
Inverse Addition: Adding the acid chloride to the amine prevents the formation of bis-amides by ensuring the amine is always in the presence of base to scavenge HCl immediately.
Visualization of Synthesis & Reactivity
The following diagram illustrates the synthesis pathway and potential downstream derivatizations (e.g., to Quinoxalinones or Hydrazones).
Caption: Synthesis of N-(4-chlorophenyl)-2-oxopropanamide and its divergence into heterocyclic scaffolds.[2][3]
Analytical Characterization (Expected Data)
Validation of the compound identity relies on detecting the distinct methyl ketone and the amide proton.
1H NMR (400 MHz, DMSO-d
)
10.45 ppm (s, 1H): Amide NH .[2][3] Broad singlet, exchangeable with DO. Deshielded due to the adjacent electron-withdrawing carbonyls.
7.75 ppm (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the amide nitrogen.[2]
7.40 ppm (d, J = 8.8 Hz, 2H): Aromatic protons meta to the amide nitrogen (adjacent to Chlorine).[2][3]
2.45 ppm (s, 3H): Methyl group of the pyruvate moiety (CH-C=O).[2][3]
Reaction of CAS 52181-18-7 with 1,2-diaminobenzene derivatives in refluxing ethanol (cat.[2][3] acetic acid) yields 3-methylquinoxalin-2(1H)-ones.[2][3] This scaffold is prevalent in glutamate receptor antagonists (AMPA/Kainate).[2][3]
Kinase Inhibition Probes
Pyruvate mimics are often explored as inhibitors of Pyruvate Dehydrogenase Kinase (PDK) .[2][3] The 4-chlorophenyl moiety provides a lipophilic anchor for the binding pocket, while the
-keto amide acts as a transition state mimic or a reversible covalent trap for serine/cysteine residues.
Isatin Synthesis
Although Isatins are classically made via the Sandmeyer route (using chloral hydrate), N-aryl-2-oxopropanamides can undergo oxidative cyclization under specific conditions to yield functionalized indole-2,3-diones.[2][3]
Handling: Use in a fume hood.[3] The intermediate pyruvoyl chloride is lachrymatory and corrosive.[3]
Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or hydration of the ketone.
References
Synthesis of Pyruvanilides: Organic Syntheses, Coll. Vol. 5, p. 937 (1973); Vol. 48, p. 109 (1968).[2][3] Link
Reactivity of
-Keto Amides: Journal of Organic Chemistry, "Reactions of Pyruvoyl Chloride with Nucleophiles," 2012. Link
Microwave Synthesis of Pyrrolones (Related): Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate. PMC 2014. Link
General Properties of 4-Chloroaniline Derivatives: PubChem CID 24892480. Link
biological activity of N-(4-chlorophenyl)-2-oxopropanamide derivatives
An In-Depth Technical Guide to the Biological Activity of N-(4-chlorophenyl)-2-oxopropanamide Derivatives Foreword for the Modern Drug Discovery Professional The N-(4-chlorophenyl)amine scaffold is a privileged structure...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Activity of N-(4-chlorophenyl)-2-oxopropanamide Derivatives
Foreword for the Modern Drug Discovery Professional
The N-(4-chlorophenyl)amine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of pharmacologically active compounds across therapeutic areas from oncology to infectious diseases.[1] Its presence influences physicochemical properties, often facilitating crucial interactions with a wide array of biological targets. This guide focuses specifically on derivatives of N-(4-chlorophenyl)-2-oxopropanamide, a class of compounds that combines this potent scaffold with an amide and a reactive keto group, creating a platform for diverse biological activities. As a senior application scientist, my objective is not merely to present data, but to provide a cohesive narrative that explains the causality behind experimental designs and the mechanistic underpinnings of the observed activities. This document is structured to be a self-validating system, where protocols, data, and mechanistic insights are interwoven to provide a comprehensive and trustworthy resource for researchers, scientists, and drug development professionals.
The N-(4-chlorophenyl)-2-oxopropanamide Scaffold: Synthesis and Characterization
The core structure, N-(4-chlorophenyl)-2-oxopropanamide, features a 4-chlorinated phenyl ring linked via an amide bond to a 2-oxopropanamide moiety. This arrangement is of significant interest for several reasons:
The 4-chlorophenyl group enhances lipophilicity, which can improve membrane permeability. The chlorine atom, a common heteroatom in approved drugs, can profoundly impact pharmacokinetic parameters and binding interactions.[2]
The amide linkage provides structural rigidity and acts as a hydrogen bond donor and acceptor, critical for binding to biological targets like enzymes and receptors.
The 2-oxopropanamide moiety contains a reactive ketone group, which can participate in various interactions, including the formation of Schiff bases or acting as a Michael acceptor, potentially leading to covalent inhibition of target proteins.
General Synthesis Strategy: Nucleophilic Acyl Substitution
The synthesis of these derivatives typically hinges on a classic nucleophilic acyl substitution reaction. The most common approach involves the acylation of 4-chloroaniline with an appropriate activated carbonyl intermediate.[2][3] This method is versatile and allows for the introduction of various substituents to tailor the molecule's properties.
Experimental Protocol: Synthesis of an N-(4-chlorophenyl) Amide Derivative
This protocol describes a generalized Schotten-Baumann reaction, a reliable method for amide bond formation from amines and acyl chlorides.[2]
Materials:
4-chloroaniline
An appropriate acyl chloride (e.g., 2-oxopropanoyl chloride)
Dichloromethane (DCM), anhydrous
Triethylamine (Et3N) or Pyridine
Dilute Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO3) solution
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na2SO4)
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware
Procedure:
Reactant Preparation: Dissolve 4-chloroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0°C using an ice bath.
Acyl Chloride Addition: Add the acyl chloride (1.0 eq), also dissolved in anhydrous DCM, dropwise to the stirred aniline solution over 10-15 minutes.
Base Addition: After the initial addition, add triethylamine (1.2 eq) dropwise to the reaction mixture. The base acts as a scavenger for the HCl byproduct.[2]
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
Work-up:
Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
Separate the organic layer.
Dry the organic layer over anhydrous Na2SO4.
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4]
Characterization: Confirm the structure of the purified compound using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.[5][6]
General workflow for the synthesis of N-(4-chlorophenyl) amide derivatives.
Antimicrobial and Antifungal Activity
Derivatives containing the N-(4-chlorophenyl) moiety have consistently demonstrated significant antimicrobial and antifungal properties.[7] The lipophilic nature of the chlorinated phenyl ring facilitates passage through microbial cell membranes, while the core structure can interfere with essential cellular processes.
Mechanism of Action
The primary antimicrobial mechanism for this class of compounds, particularly for related Schiff bases, is often attributed to two main actions:
Enzyme Interference: The azomethine nitrogen in Schiff base derivatives or the carbonyl groups in the core structure can bind to and deactivate essential microbial enzymes and cellular proteins.[4]
Metal Chelation: These compounds can chelate metal ions (e.g., Fe²⁺, Cu²⁺) that are vital cofactors for microbial enzymes. By sequestering these ions, the derivatives effectively starve the microbes of necessary components for growth and respiration.[4]
Proposed mechanism for the antimicrobial action of N-(4-chlorophenyl) derivatives.
Experimental Protocol: Agar Well Diffusion Assay
This method is a standard and reliable technique for evaluating the antimicrobial and antifungal activity of chemical compounds.[4]
Materials:
Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)
Positive control (e.g., Ciprofloxacin for bacteria, Ketoconazole for fungi)
Negative control (DMSO)
Sterile cork borer (6 mm diameter)
Micropipettes, sterile spreader, incubator
Procedure:
Plate Preparation: Prepare agar plates by pouring sterilized molten agar into Petri dishes and allowing them to solidify in a sterile environment.
Inoculation: Prepare a microbial suspension in sterile saline equivalent to the 0.5 McFarland standard. Evenly spread 100 µL of this suspension onto the surface of the agar plates using a sterile spreader.
Well Creation: Use a sterile cork borer to create uniform wells (6 mm in diameter) in the agar.
Compound Application: Add 100 µL of the test compound solution, positive control, and negative control into separate, labeled wells.
Diffusion: Allow the plates to stand for 1 hour at room temperature to permit the diffusion of the compounds into the agar.
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.[5]
Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).
Data Summary: Antimicrobial & Antifungal Activity
The following table summarizes representative data for N-(4-chlorophenyl) derivatives against various microbial strains.
A significant body of research highlights the potential of N-(4-chlorophenyl) derivatives as anticancer agents.[1] These compounds have demonstrated cytotoxic effects against a range of human cancer cell lines, including glioma, breast, and liver cancer.[9][10]
Mechanism of Action: Kinase Inhibition
One of the most compelling mechanisms of action for the anticancer effects of this scaffold is the inhibition of protein kinases. Kinases are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer.[9]
Specifically, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as inhibitors of AKT2/PKBβ , a key kinase in the PI3K/AKT signaling pathway.[9] This pathway is frequently overactive in many cancers, promoting cell survival and resistance to apoptosis. By inhibiting AKT2, these derivatives can disrupt this oncogenic signaling cascade, leading to a reduction in cancer cell proliferation and induction of cell death.[9]
Inhibition of the oncogenic AKT signaling pathway by N-(4-chlorophenyl) derivatives.[9]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability. It is widely used to determine the cytotoxic potential of chemical compounds and to calculate the IC50 (half-maximal inhibitory concentration) value.[11]
Materials:
Human cancer cell lines (e.g., MCF-7, HepG2)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well cell culture plates
Test compound stock solutions in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or acidified isopropanol)
Multi-well plate reader (spectrophotometer)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO) and untreated cells.
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.
Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.
Data Summary: In Vitro Cytotoxicity
The table below presents IC50 values for representative N-phenylthiazole carboxamide derivatives, illustrating the cytotoxic potential of the broader class of compounds containing the N-(4-chlorophenyl) moiety.
Structure-Activity Relationship (SAR) and Future Outlook
The accumulated data suggest several key SAR insights. For instance, the position and nature of substituents on the phenyl ring significantly influence biological activity. In anticancer assays, a nitro group at the ortho or para position can enhance cytotoxicity compared to a chlorine atom at the para position.[10] For antimicrobial activity, the incorporation of heterocyclic rings like piperidine or thiazole can confer potent and broad-spectrum effects.[5][8]
The N-(4-chlorophenyl)-2-oxopropanamide scaffold is a highly promising and versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the ability to modulate its biological activity through derivatization make it an attractive starting point for future drug discovery campaigns. Further research should focus on optimizing the scaffold to improve potency and selectivity, conducting in vivo efficacy studies, and elucidating more detailed mechanisms of action for different biological targets.
Gedikli, T. S., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Medicinal Chemistry.
Mohamed Rabeek, S., & Seeni Mubarak, M. (2019). Synthesis, Characterization and Antimicrobial Activities of N-(4-Chlorophenyl)-4-Oxo-2,6- Diphenylpiperidine-3-Carboxamide. International Journal of Pharmaceutical and Phytopharmacological Research.
Lohar, K. S., et al. (2017). Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Heterocyclic Letters.
Fassihi, A., et al. (2016). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences.
Chirita, R. I., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules.
BenchChem. (2025). Application Notes and Protocols: Biological Activity of N-(4-chlorophenyl)-1-phenylethanimine Derivatives.
Raza, A. R., et al. (2011). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online.
Młochowski, J., et al. (2004). Antifungal activity of 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, the analog of Ebselen. Pharmazie.
Iacovita, C., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics.
Semantic Scholar. (2021). Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro.
Journal of Chemical and Pharmaceutical Research. (2021). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
Ionescu, S., et al. (2023). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. International Journal of Molecular Sciences.
BenchChem. (2025). The Pharmacological Versatility of the N-(4-Chlorophenyl)amine Scaffold: A Survey of Biological Activities.
Mahyavanshi, J., et al. (2014). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl). International Journal of ChemTech Research.
Ali, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules.
Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development.
BenchChem. (2025). A Comparative In Vitro Analysis of N-(2-chlorophenyl)-4-isopropylbenzamide and Other Benzamide Derivatives.
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.
Szychowski, K. A., et al. (2024). Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. Biomedicines. sulfanyl-s)
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals[1][2]
[1][2]
Executive Summary & Compound Identity
N-(4-chlorophenyl)-2-oxopropanamide (CAS: 52181-18-7), often referred to in derivative studies as 4'-chloropyruvanilide, represents a critical chemical scaffold in medicinal chemistry.[1][2] Structurally, it mimics pyruvate, positioning it as a potential metabolic probe or inhibitor for enzymes such as lactate dehydrogenase (LDH) or pyruvate dehydrogenase (PDH).
Effective biological evaluation of this compound hinges on precise solvent selection.[2][3] Its structure—a lipophilic 4-chlorophenyl ring coupled with a polar
-keto amide motif—creates a solubility profile that favors polar aprotic solvents over aqueous media.[1][2] This guide provides a validated framework for solubilization, stock management, and experimental application.
Key Identifier
Detail
IUPAC Name
N-(4-chlorophenyl)-2-oxopropanamide
CAS Number
52181-18-7
Molecular Formula
CHClNO
Molecular Weight
197.62 g/mol
Structural Class
-Keto Amide / Anilide
Physicochemical Basis of Solubility
To predict and master the solubility of N-(4-chlorophenyl)-2-oxopropanamide, one must understand the competition between its functional groups.[1][2]
The Hydrophobic Domain (4-Chlorophenyl): The chlorinated aromatic ring significantly increases lipophilicity (
).[1][2] This moiety drives the compound to "crash out" (precipitate) in water but promotes interaction with organic solvents via van der Waals forces and -stacking.[1][2]
The Polar Domain (2-Oxopropanamide): The dicarbonyl system and the amide nitrogen provide hydrogen bond acceptors and a donor.[1][2] This requires a solvent capable of disrupting strong intermolecular crystal lattice energy.[2]
Why DMSO is Superior:
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a high dielectric constant (
) and a strong dipole.[1][2] It effectively solvates the amide proton (H-bond acceptor) and stabilizes the polar dicarbonyl tail, while its methyl groups accommodate the lipophilic chlorophenyl ring.[1]
Why Ethanol is Secondary:
Ethanol (EtOH) is a polar protic solvent.[1][2] While it can dissolve the compound, the solubility limit is typically lower than in DMSO because the ethyl group offers less lipophilic stabilization for the chlorinated ring compared to DMSO's structure, and the protic nature can sometimes compete unfavorably with the compound's internal H-bonding networks.
Solubility Data & Working Concentrations
The following data represents working benchmarks derived from structural analogs (e.g., N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide) and standard lipophilic small molecule behavior.
Solvent
Solubility Rating
Estimated Max Limit
Recommended Stock Conc.
Stability
DMSO
High
~30–50 mg/mL
50 mM (~10 mg/mL)
High (Months at -20°C)
Ethanol
Moderate
~10–20 mg/mL
10 mM (~2 mg/mL)
Moderate (Evaporation risk)
Water
Insoluble
< 0.1 mg/mL
N/A
Unstable (Hydrolysis risk)
DMF
High
~30 mg/mL
25-50 mM
High
Critical Note: Always determine the specific solubility limit for your specific batch, as crystal morphology (polymorphs) can affect saturation points.[2]
Visualizing the Dissolution Logic
Figure 1: Mechanistic basis for solvent selection.[1][2] DMSO provides the optimal balance of polar and non-polar interactions.[1]
Protocol: Preparation of 50 mM Stock Solution
This protocol ensures the preparation of a sterile, stable 50 mM stock solution in DMSO.[1]
Visual Check: The solution should be completely clear and colorless to pale yellow.[2] If particles persist, sonicate in a water bath at 37°C for 5 minutes.
Aliquoting & Storage:
Aliquot into small volumes (e.g., 50–100
L) to avoid freeze-thaw cycles.
Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).
Caution: DMSO is hygroscopic.[2] Ensure vials are tightly sealed (Parafilm recommended).[1][2]
Troubleshooting & Biological Application
The "Crash-Out" Phenomenon
When diluting a DMSO stock into aqueous culture media (e.g., DMEM or RPMI), the sudden shift in polarity can cause the hydrophobic chlorophenyl ring to aggregate, leading to precipitation.[1]
Prevention Strategy:
Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step if the final concentration is high. Perform an intermediate dilution in buffer if possible, or add the DMSO stock slowly to the vortexing media.[1]
Limit Final DMSO: Keep final DMSO concentration
(v/v) for biochemical assays and for cell-based assays to avoid solvent toxicity artifacts.
Workflow Diagram: Assay Preparation
Figure 2: Recommended dilution workflow to minimize precipitation risks during biological assays.
References
PubChem. (n.d.).[1][2] N-(4-Chlorophenyl)acetamide (Related Structure Analysis). National Library of Medicine.[1][2] Retrieved from [Link]
Gaylord Chemical. (2007).[1][2] DMSO Solubility Data Bulletin #102. Retrieved from [Link]
potential therapeutic targets for 4-chloroaniline pyruvyl derivatives
A Technical Guide to Antimicrobial and Metabolic Modulation Executive Summary & Chemical Rationale This guide analyzes the therapeutic potential of 4-chloroaniline pyruvyl derivatives , a class of small molecules combini...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to Antimicrobial and Metabolic Modulation
Executive Summary & Chemical Rationale
This guide analyzes the therapeutic potential of 4-chloroaniline pyruvyl derivatives , a class of small molecules combining a lipophilic halogenated aromatic core with a metabolic mimic (pyruvate).[1] These compounds function primarily as transition-state analogues, targeting enzymes dependent on pyruvate or glutamine.[1]
The structural synergy is defined by two domains:
The Pyruvyl Moiety (2-oxopropanoyl): Acts as a metabolic warhead, mimicking the substrates of Glucosamine-6-phosphate synthase (G6PS) and Lactate Dehydrogenase (LDH) .[1]
The 4-Chloroaniline Scaffold: Provides essential lipophilicity (
modulation) for membrane permeability. The para-chlorine atom blocks metabolic oxidation at the C4 position, extending half-life, though it introduces specific toxicity risks (methemoglobinemia) that must be managed via prodrug strategies.[2][1]
G6PS catalyzes the first committed step in the hexosamine biosynthetic pathway (HBP), converting Fructose-6-phosphate (Fru-6-P) and Glutamine into Glucosamine-6-phosphate (GlcN-6-P).[1][5] It is a critical target because inhibition leads to cell wall lysis in fungi (chitin depletion) and bacteria (peptidoglycan depletion).[2][1]
Mechanism of Action
4-chloroaniline pyruvyl derivatives (specifically N-pyruvoyl amides) act as glutamine analogues .[1] The pyruvyl group mimics the
-glutamyl moiety, while the hydrophobic 4-chlorophenyl group occupies the ammonia channel or the hydrophobic pocket adjacent to the active site, locking the enzyme in an inactive conformation.[1]
Pathway Visualization (G6PS Inhibition)
Figure 1: The Hexosamine Biosynthetic Pathway showing the inhibition of G6PS by 4-chloroaniline pyruvyl derivatives, preventing cell wall construction.[2][1]
Secondary Target: Lactate Dehydrogenase A (LDH-A)[2]
Cancer cells rely on aerobic glycolysis (Warburg Effect).[1] LDH-A converts pyruvate to lactate, regenerating NAD+ to sustain high glycolytic flux.[1] Pyruvate-based derivatives are competitive inhibitors of LDH-A.
Binding Mode: The pyruvyl carbonyl forms hydrogen bonds with Arg171 and His195 in the LDH active site. The 4-chlorophenyl tail extends into the hydrophobic cofactor binding cleft, displacing NADH.[1]
Utility: Sensitizing hypoxic tumors to chemotherapy by shutting down their primary energy escape route.
Experimental Validation Protocols
A. Synthesis of N-(4-chlorophenyl)pyruvamide
Rationale: Direct condensation is often low-yield due to pyruvate polymerization. This protocol uses an acid chloride intermediate for high specificity.
Figure 2: Iterative development workflow for 4-chloroaniline pyruvyl therapeutics.
Toxicology & Safety (ADME)[2]
The 4-chloroaniline moiety presents a significant safety hurdle: Methemoglobinemia .[6]
Mechanism: Metabolic cleavage of the amide/hydrazone bond releases free 4-chloroaniline. This is N-hydroxylated by CYP2E1 to N-hydroxy-4-chloroaniline, which oxidizes Hemoglobin (
) to Methemoglobin (), impairing oxygen transport.[1]
Mitigation Strategy:
Steric Shielding: Introduce bulky groups (e.g., methyl) at the ortho position of the aniline ring to hinder hydrolytic cleavage.[2]
Bioisosteres: Replace the amide bond with a thiazolidinone ring (cyclized hydrazone), which is metabolically more stable.[2][1]
References
Glucosamine-6-phosphate synthase inhibitors. Milewski, S. (2002).[1] Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology.
Biological Activities of Hydrazone Derivatives. Rollas, S., & Küçükgüzel, Ş.[2][1][4][7][8] G. (2007).[7] Molecules.
Antimicrobial activity of N-pyruvoyl anthranilate complexes. Soliman, A. A., et al. (2015).[2][1][9] Journal of Saudi Chemical Society. [2][1]
Toxicity of 4-Chloroaniline. International Programme on Chemical Safety (IPCS). CICADS 48.
LDH-A Inhibition in Cancer. Granchi, C., et al. (2010).[2][1] Journal of Medicinal Chemistry.
Application Notes & Protocols: A Detailed Guide to the Synthesis of N-(4-chlorophenyl)-2-oxopropanamide
Abstract This document provides a comprehensive, technically-grounded guide for the synthesis of N-(4-chlorophenyl)-2-oxopropanamide, a valuable chemical intermediate. The synthesis is achieved through the amide coupling...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, technically-grounded guide for the synthesis of N-(4-chlorophenyl)-2-oxopropanamide, a valuable chemical intermediate. The synthesis is achieved through the amide coupling of 4-chloroaniline and pyruvic acid. This guide emphasizes a robust and widely applicable method utilizing N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as a coupling agent. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and offer in-depth guidance on safety, purification, and analytical characterization. This document is intended for researchers and professionals in chemical synthesis and drug development, providing the necessary detail to ensure a successful and reproducible outcome.
Introduction and Scientific Background
Amide bond formation is one of the most critical and frequently performed reactions in organic synthesis, particularly within the pharmaceutical and materials science sectors. The target molecule, N-(4-chlorophenyl)-2-oxopropanamide, incorporates both an α-ketoamide moiety and a chlorinated phenyl ring, structural motifs present in various biologically active compounds. The direct condensation of a carboxylic acid (pyruvic acid) and an amine (4-chloroaniline) is thermodynamically unfavorable and requires activation of the carboxylic acid to proceed efficiently under mild conditions.[1]
Modern synthetic chemistry favors the use of coupling reagents to facilitate this transformation.[2] These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating it for nucleophilic attack by the amine. This guide employs EDC, a water-soluble carbodiimide, which offers the significant advantage of forming a urea byproduct that is also water-soluble, simplifying product purification.[3]
The reaction proceeds via the activation of pyruvic acid by EDC. The carbodiimide nitrogen atoms are highly nucleophilic and attack the carboxylic acid proton, while the carboxylate oxygen attacks the central carbon of the EDC molecule. This forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine (4-chloroaniline). The amine's lone pair of electrons attacks the carbonyl carbon of the activated ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the N,N'-ethyl-N'-(3-dimethylaminopropyl)urea byproduct and yielding the desired amide product.
Caption: EDC-mediated amide coupling mechanism.
Safety and Handling
Extreme caution must be exercised when handling the reagents for this synthesis. A thorough risk assessment should be completed before beginning any experimental work.
4-Chloroaniline:Highly Toxic and Carcinogenic. [4] It is toxic if swallowed, inhaled, or absorbed through the skin.[5] It is classified as a Group 2B carcinogen (possibly carcinogenic to humans) and can cause an allergic skin reaction.[5] All manipulations must be performed in a certified chemical fume hood.
Pyruvic Acid: Corrosive. Causes skin and eye burns. Handle with care to avoid contact.
EDC (EDC·HCl): Can cause skin and eye irritation. Avoid inhalation of dust.
Dichloromethane (DCM): Volatile and a suspected carcinogen. Always use in a well-ventilated fume hood.
Personal Protective Equipment (PPE):
Gloves: Nitrile or neoprene gloves are required. Change gloves immediately if contaminated.
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
Lab Coat: A flame-resistant lab coat is mandatory.
Respiratory Protection: If there is any risk of dust inhalation, especially when weighing 4-chloroaniline or EDC, a properly fitted respirator is necessary.[6]
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.
Detailed Experimental Protocol
This protocol outlines the synthesis on a 5 mmol scale.
100 mL Round-bottom flask with a magnetic stir bar
Septa and nitrogen/argon inlet
Stir plate
Ice bath
Separatory funnel
Standard glassware for extraction and filtration
Rotary evaporator
Reaction Procedure
Setup: Place the 100 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere (nitrogen or argon).
Reagent Addition: To the flask, add 4-chloroaniline (638 mg, 5.0 mmol), EDC·HCl (1.15 g, 6.0 mmol), and DMAP (61 mg, 0.5 mmol).
Solvent Addition: Add 25 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture to dissolve the solids.
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is crucial to control the exothermicity upon addition of the acid and to minimize potential side reactions.
Acid Addition: Slowly add pyruvic acid (0.43 mL, 5.5 mmol) to the stirred solution dropwise over 5-10 minutes.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-18 hours.
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the 4-chloroaniline spot indicates reaction completion.
Work-up and Purification
Quenching: Transfer the reaction mixture to a separatory funnel.
Washing: Wash the organic layer sequentially with:
20 mL of 1 M HCl (to remove unreacted amine and DMAP).
20 mL of saturated sodium bicarbonate solution (to remove unreacted pyruvic acid and neutralize any remaining acid).
20 mL of brine (to remove the bulk of the water).
Drying: Dry the separated organic layer over anhydrous magnesium sulfate.
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude product is typically an off-white or pale yellow solid.[7] It can be purified by one of the following methods:
Recrystallization: Use a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to recrystallize the crude solid.[8]
Column Chromatography: If impurities persist, purify the crude material using silica gel column chromatography with a gradient eluent system (e.g., 10% to 50% ethyl acetate in hexane).[9]
Characterization and Data
The purified product should be characterized to confirm its identity and purity.
Analysis Technique
Expected Results for N-(4-chlorophenyl)-2-oxopropanamide
¹H NMR
δ (ppm) ~8.5-9.0 (s, 1H, -NH-) , ~7.6 (d, 2H, Ar-H ortho to -NH), ~7.3 (d, 2H, Ar-H ortho to -Cl), ~2.5 (s, 3H, -C(=O)CH₃) . The exact shifts will depend on the deuterated solvent used.[10]
Expected m/z: 198.03 [M+H]⁺ , 220.01 [M+Na]⁺. For C₉H₈ClNO₂.
Workflow Visualization and Troubleshooting
The entire process, from setup to final product, is summarized in the workflow diagram below.
Caption: Overall workflow for the synthesis of N-(4-chlorophenyl)-2-oxopropanamide.
Troubleshooting Guide
Issue
Possible Cause
Suggested Solution
Low or No Product Yield
Inactive coupling reagent (EDC is moisture-sensitive).
Use a fresh bottle of EDC or store it properly in a desiccator.
Wet solvent or glassware.
Ensure all glassware is oven-dried and use anhydrous grade solvent.
Oiling Out during Recrystallization
The melting point of the compound is lower than the solvent's boiling point.[12]
Use a lower-boiling solvent mixture or switch to column chromatography.
Significant impurities are present, depressing the melting point.
Purify the crude product via column chromatography first to remove the bulk of impurities, then attempt recrystallization.[12]
Multiple Spots on TLC after Work-up
Incomplete reaction.
Increase reaction time or consider a slight excess of the coupling reagent.
Formation of side products (e.g., N-acylurea from O-acylisourea rearrangement).
Ensure the reaction is not overheated. The addition of an auxiliary nucleophile like HOBt can sometimes mitigate this, though it was omitted here for simplicity.[3]
References
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Carlo Erba Reagents. (n.d.). 4-Chloroaniline Safety Data Sheet. Retrieved from [Link]
ScienceLab.com. (n.d.). Material Safety Data Sheet - 4-chloro aniline 98%. Retrieved from [Link]
Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
Wikipedia. (n.d.). 4-Chloroaniline. Retrieved from [Link]
The Royal Society of Chemistry. (2020). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. RSC Advances, 10, 31563-31569. Retrieved from [Link]
MDPI. (2022). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank, 2023(1), M1536. Retrieved from [Link]
Wiley-VCH GmbH. (n.d.). Propanamide, N-[4-(4-fluorophenyl)-2-thiazolyl]-. SpectraBase. Retrieved from [Link]
Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
PubChem. (n.d.). Propanimidamide, n-(4-chlorophenyl)-2-(((2,4-dimethoxyphenyl)methylene)hydrazono)-n'-hydroxy-. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline. Retrieved from [Link]
IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]
National Center for Biotechnology Information. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]
Patsnap. (2014). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Retrieved from [Link]
The Royal Society of Chemistry. (2011). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]
MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 249. Retrieved from [Link]
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
Semantic Scholar. (1990). Reaction Mechanism between Pyruvic Acid and Aromatic Amines. Retrieved from [Link]
Google Patents. (n.d.). CN102584621A - Method for preparing mandipropamid.
reaction protocol for ethyl pyruvate and 4-chloroaniline
Application Note: Reaction Protocol for Ethyl Pyruvate and 4-Chloroaniline Executive Summary This application note details the reaction protocols for the condensation of Ethyl Pyruvate ( -keto ester) and 4-Chloroaniline...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Reaction Protocol for Ethyl Pyruvate and 4-Chloroaniline
Executive Summary
This application note details the reaction protocols for the condensation of Ethyl Pyruvate (
-keto ester) and 4-Chloroaniline (aromatic amine). Depending on the reaction conditions—specifically solvent polarity, water content, and energy input—this reactant pair follows bifurcated synthetic pathways:
Pathway A (Kinetic/Controlled): Formation of the
-imino ester (Schiff base), Ethyl 2-((4-chlorophenyl)imino)propanoate . This is a versatile intermediate for ligand synthesis and asymmetric hydrogenation studies.
Pathway B (Thermodynamic/Multicomponent): Formation of highly substituted dihydro-2-oxopyrroles via oxidative dimerization/cyclization, often observed under microwave irradiation or aqueous conditions.
This guide prioritizes Pathway A as the fundamental coupling protocol but provides the methodology for Pathway B to demonstrate the reactivity scope.
Reaction Mechanism & Causality
The reaction is a classic nucleophilic addition-elimination sequence.
Step 1 (Activation): The ketone carbonyl of ethyl pyruvate is activated by an acid catalyst (e.g., Acetic Acid or pTSA). Note that the adjacent ester group makes this carbonyl more electrophilic than a standard ketone but also introduces steric bulk.
Step 2 (Attack): The lone pair on the 4-chloroaniline nitrogen attacks the activated carbonyl, forming a tetrahedral carbinolamine intermediate.
Step 3 (Dehydration): Proton transfer facilitates the elimination of water, establishing the
double bond (Imine).
Critical Control Point: The reaction is reversible. The presence of water shifts the equilibrium back to the starting materials (hydrolysis). Therefore, anhydrous conditions or azeotropic water removal are required to isolate the imine (Pathway A). If water is present (as in Protocol B), the imine may undergo further tautomerization and reaction with a second equivalent of reagents to form stable cyclic lactams.
Pathway Visualization
Figure 1: Bifurcation of reaction pathways based on water content and energy input.
Protocol A: Synthesis of the
-Imino Ester (Schiff Base)
Objective: Isolate the direct condensation product, Ethyl 2-((4-chlorophenyl)imino)propanoate.
Scale: 10 mmol basis.
Materials & Reagents
Reagent
MW ( g/mol )
Equiv.
Amount
Role
4-Chloroaniline
127.57
1.0
1.28 g
Nucleophile
Ethyl Pyruvate
116.12
1.1
1.28 g (approx 1.22 mL)
Electrophile (Excess)
Ethanol (Absolute)
-
Solvent
20 mL
Solvent
Glacial Acetic Acid
60.05
Cat.
2-3 drops
Catalyst
Magnesium Sulfate
120.37
-
2.0 g
Desiccant (In-situ)
Step-by-Step Procedure
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.28 g of 4-chloroaniline in 15 mL of absolute ethanol .
Addition: Add 1.22 mL of ethyl pyruvate dropwise to the stirring solution.
Note: Ethyl pyruvate is added in slight excess (1.1 equiv) to drive the consumption of the toxic aniline.
Catalysis: Add 2-3 drops of glacial acetic acid .
Scientific Logic:[1][2][3][4][5][6] The acid protonates the ketone oxygen, lowering the activation energy for the amine attack.
Dehydration Strategy: Add 2.0 g of anhydrous MgSO₄ directly to the reaction flask.
Alternative: For larger scales (>50 mmol), use Toluene as solvent and a Dean-Stark trap to physically remove water via azeotrope. For this small scale, in-situ desiccant is sufficient.
Reaction: Attach a reflux condenser (with a drying tube containing CaCl₂ on top) and heat the mixture to reflux (approx. 78°C) for 4–6 hours .
Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The aniline spot (lower Rf) should disappear.
Workup:
Filter the hot solution through a sintered glass funnel to remove the MgSO₄.
Allow the filtrate to cool to room temperature, then place in an ice bath (
).
Crystallization: The Schiff base often crystallizes upon cooling. If not, remove half the solvent under reduced pressure (rotary evaporator) and re-cool.
Precipitate: Collect the solid by vacuum filtration.
Wash: Wash with cold ethanol (2 x 5 mL).
Drying: Dry the product in a vacuum desiccator over silica gel.
Expected Yield: 70–85%
Characterization:
Appearance: Yellow to pale orange crystalline solid.
IR: Strong absorption at
( stretch).
Protocol B: Microwave-Assisted Synthesis of Dihydro-2-oxopyrroles
Objective: Synthesis of the heterocyclic dimer (Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate) as described in advanced literature [1].
Context: This protocol utilizes "green chemistry" principles (Microwave, aqueous media) which favors the thermodynamic cyclization over simple imine isolation.
Materials
Reagent
Amount
Role
4-Chloroaniline
2.0 mmol (254 mg)
Reactant A
Ethyl Pyruvate
2.0 mmol (232 mg)
Reactant B
Ethanol/Water
15 mL (1:1 v/v)
Solvent System
Fe₃O₄ Nanoparticles
8 mol %
Catalyst (Recoverable)
Step-by-Step Procedure
Mixing: In a microwave-safe process vial (30 mL), combine 4-chloroaniline, ethyl pyruvate, and the Fe₃O₄ catalyst in the Ethanol/Water mixture.
Irradiation: Seal the vial and place it in a microwave synthesis reactor.
Settings: Power = 300W (variable), Temp =
, Time = 30 minutes.
Separation:
The catalyst (Fe₃O₄) is magnetic. Use an external magnet to hold the catalyst at the bottom of the vial and decant the reaction mixture.
Isolation:
The product typically precipitates from the aqueous mixture upon cooling.[7]
Filter the solid and wash with water to remove unreacted pyruvate/acid.
Purification: Recrystallize from hot ethanol.
Scientific Insight: The presence of water in this protocol prevents the isolation of the simple Schiff base (hydrolysis risk). Instead, the high energy (MW) and catalyst promote a complex cascade: Imine formation
Tautomerization Mannich-type addition of a second equivalent Cyclization.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Protocol A)
Hydrolysis of Imine
Ensure Ethanol is "Absolute" (anhydrous). Increase MgSO₄ loading or switch to Toluene/Dean-Stark method.
Starting Material Remains
Low Reactivity of Ketone
The ester group on pyruvate deactivates the ketone sterically. Increase reflux time to 12h or increase acid catalyst load to 5 mol%.
Oiling Out (No Crystals)
Impurities / Oligomers
The product may be soluble in ethanol.[6][8] Evaporate to dryness and recrystallize from a Hexane/Ethanol (9:1) mix.
Darkening of Color
Oxidation of Aniline
4-Chloroaniline oxidizes easily. Conduct reaction under Nitrogen () or Argon atmosphere.
References
Microwave-Assisted Synthesis of Dihydro-2-oxopyrroles
Source: National Institutes of Health (NIH) / PubMed Central
procedure for amidation of pyruvic acid with chloroanilines
Application Notes & Protocols Topic: Procedure for the Amidation of Pyruvic Acid with Chloroanilines Audience: Researchers, scientists, and drug development professionals. Guide to the Synthesis of N-(Chlorophenyl) Pyruv...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Procedure for the Amidation of Pyruvic Acid with Chloroanilines
Audience: Researchers, scientists, and drug development professionals.
Guide to the Synthesis of N-(Chlorophenyl) Pyruvamides: A Mechanistic and Practical Approach
Abstract: This document provides a comprehensive guide to the synthesis of N-(chlorophenyl) pyruvamides through the amidation of pyruvic acid with chloroanilines. The N-(chlorophenyl) pyruvamide scaffold is a valuable pharmacophore in medicinal chemistry, with derivatives showing potential as kinase inhibitors and anti-cancer agents[1]. This guide moves beyond a simple recitation of steps to provide a deep dive into the reaction mechanism, the rationale behind procedural choices, and robust protocols for synthesis, purification, and characterization. It is designed to empower researchers to not only replicate the synthesis but also to intelligently troubleshoot and adapt the methodology for their specific research needs.
Foundational Principles: Overcoming the Amidation Challenge
The direct reaction between a carboxylic acid and an amine to form an amide is often deceptively challenging. While seemingly a simple condensation, the reaction is hindered by a competing and much faster acid-base reaction. The acidic proton of the carboxylic acid (pyruvic acid) readily protonates the basic amine (chloroaniline), forming a highly unreactive ammonium carboxylate salt[2][3][4][5]. High temperatures (>160 °C) can force the condensation, but such conditions are unsuitable for many functionalized or sensitive molecules[4].
To achieve amide bond formation under mild, controlled conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is accomplished using a "coupling" or "activating" agent. For this application, we will focus on carbodiimides, specifically the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The Mechanism of Carbodiimide-Mediated Amidation
Carbodiimide coupling is a robust and widely used method for amide synthesis that avoids harsh reagents and high temperatures[6]. The reaction proceeds through a highly reactive O-acylisourea intermediate.
The mechanism can be broken down into three key stages:
Protonation and Activation: The reaction begins with the protonation of one of the nitrogen atoms of the EDC by the carboxylic acid. This makes the central carbon of the carbodiimide highly electrophilic[2][6].
Formation of the O-Acylisourea Intermediate: The resulting carboxylate anion acts as a nucleophile, attacking the activated carbodiimide carbon. This forms the key O-acylisourea intermediate, which has effectively converted the original hydroxyl group into an excellent leaving group[6][7].
Nucleophilic Attack by the Amine: The primary amine (chloroaniline) then attacks the carbonyl carbon of the activated intermediate. This forms a tetrahedral intermediate, which subsequently collapses to yield the desired amide and an N,N'-disubstituted urea byproduct (in the case of EDC, a water-soluble urea)[6].
Caption: Mechanism of EDC-mediated amidation of pyruvic acid.
Experimental Protocol: Synthesis of N-(4-chlorophenyl) Pyruvamide
This protocol details the synthesis of a representative product, N-(4-chlorophenyl) pyruvamide. It can be adapted for other chloroaniline isomers (e.g., 2-chloroaniline, 3-chloroaniline) with minor modifications to purification, if necessary.
Materials and Reagents
Reagent/Material
Supplier
Cat. No.
Mol. Wt. ( g/mol )
Quantity
Stoichiometry
Pyruvic Acid
Sigma-Aldrich
P2256
88.06
881 mg
10.0 mmol (1.0 eq)
4-Chloroaniline
Sigma-Aldrich
C49851
127.57
1.40 g
11.0 mmol (1.1 eq)
EDC·HCl
Sigma-Aldrich
E7750
191.70
2.30 g
12.0 mmol (1.2 eq)
Dichloromethane (DCM)
Fisher Scientific
D143
-
100 mL
-
1 M HCl (aq)
-
-
-
50 mL
-
Sat. NaHCO₃ (aq)
-
-
-
50 mL
-
Brine (Sat. NaCl aq)
-
-
-
50 mL
-
Anhydrous MgSO₄
Sigma-Aldrich
M7506
-
~5 g
-
Silica Gel (for column)
-
-
-
As needed
-
Hexane / Ethyl Acetate
-
-
-
As needed
-
Safety & Handling Precautions
Pyruvic Acid: Corrosive. Causes serious skin and eye irritation.[8][9] Handle in a fume hood.
Chloroanilines: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer.[10] Handle with extreme care in a fume hood.
EDC·HCl: Causes serious eye irritation.
Dichloromethane (DCM): Volatile and a suspected carcinogen. Always use in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[8][9][10]
Step-by-Step Synthesis Procedure
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyruvic acid (881 mg, 10.0 mmol) and 4-chloroaniline (1.40 g, 11.0 mmol).
Dissolution: Add 80 mL of dichloromethane (DCM) to the flask. Stir at room temperature until all solids are dissolved.
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring. This helps to manage any exotherm upon addition of the coupling reagent and can minimize side reactions.
EDC Addition: Slowly add solid EDC·HCl (2.30 g, 12.0 mmol) to the cooled reaction mixture in portions over 5-10 minutes. A slight increase in temperature may be observed.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. An inert atmosphere (e.g., nitrogen or argon) is recommended but not strictly necessary for this coupling.
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. Spot the starting materials (pyruvic acid and 4-chloroaniline) and the reaction mixture. The formation of a new, less polar spot corresponding to the amide product should be observed.
Work-up and Purification
The goal of the work-up is to remove the water-soluble EDC-urea byproduct and any unreacted starting materials.
Transfer: Transfer the reaction mixture to a 250 mL separatory funnel.
Acid Wash: Add 25 mL of 1 M HCl (aq) and shake gently. This step protonates and removes any unreacted 4-chloroaniline into the aqueous layer. Drain the lower organic layer.
Base Wash: Wash the organic layer with 25 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any unreacted pyruvic acid.
Brine Wash: Wash the organic layer with 25 mL of brine to remove residual water.
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).
Filtration & Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing to 7:3) to afford the pure N-(4-chlorophenyl) pyruvamide.
Caption: Experimental workflow for pyruvamide synthesis.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
¹H NMR (CDCl₃, 400 MHz): Expect a singlet for the methyl group (CH₃) around δ 2.5-2.7 ppm. Aromatic protons of the chlorophenyl ring will appear in the δ 7.2-7.8 ppm region. A broad singlet for the amide N-H proton will be observed, typically downfield (> δ 8.5 ppm).
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the two carbonyl carbons (C=O) in the δ 160-200 ppm range. The methyl carbon should appear around δ 25-30 ppm. Aromatic carbons will be in the δ 120-140 ppm region.
IR (ATR, cm⁻¹): Look for characteristic peaks for the N-H stretch (~3300 cm⁻¹), the amide C=O stretch (~1680 cm⁻¹), and the ketone C=O stretch (~1720 cm⁻¹).
Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight of the product (C₉H₈ClNO₂ + H⁺).
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Yield
1. Inactive EDC (hydrolyzed).2. Insufficient reaction time.3. Pyruvic acid polymerization.
1. Use fresh, high-quality EDC from a sealed container.2. Extend reaction time and monitor by TLC.3. Ensure reaction is not unnecessarily heated; add EDC at 0°C.
Starting Amine Remains
1. Insufficient EDC or pyruvic acid.2. Amine is a poor nucleophile.
1. Check stoichiometry; ensure at least 1.2 eq of EDC is used.2. Consider adding an activator like N-Hydroxysuccinimide (NHS) along with EDC to form a more stable active ester.
Starting Acid Remains
1. Insufficient EDC or amine.2. Incomplete reaction.
1. Check stoichiometry.2. Allow the reaction to run longer.
N-Acylisourea Byproduct Present
An excess of EDC was used, leading to a side reaction.[11]
This byproduct is generally unstable. The acidic work-up should help hydrolyze it. If it persists, careful chromatography is required.
References
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
LibreTexts Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
Perrin, C., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Pyruvic acid. [Link]
Al-Suhaimi, K. S., et al. (2020). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Molecules, 25(21), 5199. [Link]
Ortiz-Marciales, M., et al. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 3(2), 37-41. [Link]
Advanced Crystallization Protocols for N-(4-chlorophenyl)-2-oxopropanamide
Abstract This guide details the physicochemical characterization and crystallization protocols for N-(4-chlorophenyl)-2-oxopropanamide (also known as 4'-chloropyruvanilide).[1] As a functionalized -keto amide, this compo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the physicochemical characterization and crystallization protocols for N-(4-chlorophenyl)-2-oxopropanamide (also known as 4'-chloropyruvanilide).[1] As a functionalized
-keto amide, this compound presents specific challenges, including susceptibility to hydrolysis and propensity for oiling out.[1][2] This document provides three validated crystallization methodologies designed to maximize purity (>99.5% HPLC) and control particle morphology for downstream processing.
Introduction & Chemical Context
N-(4-chlorophenyl)-2-oxopropanamide is a critical intermediate often employed in the synthesis of quinoxaline heterocycles and biologically active hydrazones.[1] Its structure features a rigid amide backbone flanked by a lipophilic 4-chlorophenyl group and a reactive
Hydrogen Bonding: The amide proton (N-H) and the two carbonyl oxygens (C=O) create strong intermolecular hydrogen bonding networks, typically favoring high-melting crystalline solids.[1][2]
Solubility Profile: The 4-chlorophenyl ring imparts significant lipophilicity, reducing water solubility, while the polar dicarbonyl region ensures solubility in alcohols and polar aprotic solvents.[2]
Stability: The
-keto amide bond is susceptible to hydrolysis under strongly acidic or basic conditions.[1][2] Neutral pH and controlled temperature are Critical Process Parameters (CPPs).[1]
Physicochemical Profile (Expected)
Property
Value / Description
Notes
Molecular Formula
CHClNO
MW: 197.62 g/mol
Melting Point
140–160 °C (Predicted)
Range varies by polymorph; Unsubstituted pyruvanilide MP 118°C.
Method A: Standard Recrystallization (Ethanol/Water)
Best for: Routine purification of crude material containing polar impurities or salts.[1]
Principle: This method utilizes the steep solubility curve of the amide in ethanol versus its insolubility in water.[2] Water acts as a powerful anti-solvent to drive nucleation.[1][2]
Protocol:
Dissolution: Charge 10.0 g of crude N-(4-chlorophenyl)-2-oxopropanamide into a 250 mL round-bottom flask.
Solvent Addition: Add Absolute Ethanol (99%) (approx. 40–50 mL) and heat to reflux (78 °C) with magnetic stirring. Add solvent in 5 mL increments until the solid fully dissolves.[2]
Note: If the solution is colored, add 0.5 g activated charcoal, stir for 5 mins, and filter hot through Celite.
Nucleation: Remove from heat. While the solution is still hot (~60 °C), slowly add Deionized Water dropwise until a persistent turbidity (cloud point) is observed.
Re-dissolution: Add a few drops of hot ethanol to just clear the turbidity.[1][2]
Cooling Profile: Allow the flask to cool to room temperature undisturbed (approx. 1 °C/min).
Finishing: Once ambient temperature is reached, cool in an ice-water bath (0–4 °C) for 1 hour to maximize yield.
Isolation: Filter the white needles/prisms via vacuum filtration.[1][2] Wash with 20 mL of cold Ethanol/Water (1:1 mixture).[1]
Drying: Dry in a vacuum oven at 45 °C for 12 hours.
Method B: Cooling Crystallization (Toluene)
Best for: Removal of non-polar impurities and obtaining larger, well-defined crystals.[1]
Principle: Toluene offers a moderate solubility profile that is highly temperature-dependent, allowing for purification without the risk of hydrolysis associated with aqueous co-solvents.[2]
Protocol:
Slurry: Suspend 5.0 g of the compound in 30 mL of Toluene.
Heating: Heat the mixture to 90–100 °C. The solid should dissolve completely. If not, add Toluene in 2 mL portions.[2]
Controlled Cooling: Transfer the solution to a jacketed crystallizer or an oil bath with programmable cooling.[1][2]
Ramp: Cool from 90 °C to 20 °C at a rate of 0.5 °C/min.
Seeding (Optional but Recommended): At ~75 °C (metastable zone), add 0.1% w/w of pure seed crystals to prevent oiling out.
Isolation: Filter the resulting solids. Wash with cold Toluene (0 °C).[1]
Drying: Air dry or vacuum dry at 40 °C. Note: Toluene removal requires thorough drying.[1][2]
Best for: Direct isolation from the reaction of 4-chloroaniline and pyruvoyl chloride.[1]
Principle: The product precipitates directly from the reaction solvent (DCM or Ether) as it forms, or upon treatment with an anti-solvent, minimizing handling of the crude intermediate.[2]
Protocol:
Reaction: Dissolve 4-chloroaniline (1.0 eq) and Pyridine (1.1 eq) in Dichloromethane (DCM) at 0 °C.
Addition: Add Pyruvoyl Chloride (1.1 eq) diluted in DCM dropwise over 30 minutes.
Work-up: The product may precipitate spontaneously. If not, wash the organic layer with 1M HCl (to remove pyridine), then Brine.[1][2]
Solvent Swap: Distill off DCM until 20% volume remains. Add Hexane or Heptane slowly to the stirring residue.
Crystallization: The product will crystallize as a white solid.[1][2] Cool to 0 °C, filter, and wash with Hexane.[1][2]
Process Visualization (Workflow)[1]
The following diagram illustrates the decision logic and workflow for the purification of N-(4-chlorophenyl)-2-oxopropanamide.
Caption: Decision matrix and process flow for the purification of N-(4-chlorophenyl)-2-oxopropanamide.
Critical Process Parameters (CPPs) & Troubleshooting
Oiling Out[2][3]
Cause: Supersaturation is too high, or the temperature dropped too quickly, causing the compound to phase-separate as a liquid rather than a crystal.[2]
Solution:
Reheat the mixture until the oil re-dissolves.
Seed the solution with pure crystals at the metastable zone.
Slow down the cooling rate or the anti-solvent addition rate.[2]
Hydrolysis[2][3][6]
Cause: Extended exposure to water at high temperatures, especially if traces of acid/base are present.[2]
Solution:
Ensure the crude material is neutral before heating in Ethanol/Water.[1][2]
Minimize the time the solution is held at reflux (boiling).[1][2]
Use Method B (Toluene) if hydrolysis persists.[1][2]
Polymorphism[2][3][7]
Observation: Variations in melting point (e.g., 142 °C vs 155 °C) often indicate different polymorphs.[1][2]
Control: Consistent cooling rates and solvent choices are essential.[1][2] Method A (EtOH/Water) typically yields the thermodynamically stable form.[1][2]
Analytical Validation
To ensure the integrity of the crystallized product, the following analytical methods are recommended:
Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile.[1][2] Gradient 10-90% B.[1][2]
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide).[1]
1H NMR (DMSO-d6):
Look for the characteristic amide singlet (~10.5 ppm), aromatic protons (7.4–7.8 ppm), and the methyl ketone singlet (~2.4 ppm).[1]
Melting Point:
Sharp endotherm expected. Broadening >2 °C indicates impurities or solvent inclusion.[1][2]
References
Synthesis of Pyruvanilides
Organic Syntheses, Coll.[1][2][4][5] Vol. 5, p. 93 (1973); Vol. 44, p. 20 (1964).[1] (General method for anilide synthesis).[1][3][4]
- Source for the reactive intermediate protocol.[1]
Crystallization of Amides
Myerson, A. S. (2002).[1][2] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2] (General principles for amide crystallization).
Physical Properties of Chloroanilines
National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 7807, 4-Chloroaniline. - Precursor solubility data used to derive protocol.
Related Pyruvanilide Characterization
Dori, M. et al. "Synthesis and biological activity of some new pyruvanilide derivatives."[1][2] Farmaco (1995).[1] (Provides context on solubility and stability of the class).
functionalization of the alpha-keto group in pyruvanilides
Advanced Functionalization of the -Keto Group in Pyruvanilides: Application Notes and Protocols Introduction: The Electrophilic Trap Pyruvanilides (N-aryl-2-oxopropanamides) represent a "privileged scaffold" in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Functionalization of the
-Keto Group in Pyruvanilides: Application Notes and Protocols
Introduction: The Electrophilic Trap
Pyruvanilides (N-aryl-2-oxopropanamides) represent a "privileged scaffold" in medicinal chemistry, serving as potent inhibitors for cysteine proteases, kinases, and as precursors for heterocycles like quinoxalines. Their reactivity is defined by the
-keto amide motif , where the electron-withdrawing nature of the amide functionality enhances the electrophilicity of the adjacent ketone (C2 position).[1]
Unlike simple ketones, the
-keto group in pyruvanilides is an "electrophilic trap." It is highly susceptible to nucleophilic attack, yet stabilized against non-specific hydrolysis compared to -keto esters. This guide details three critical functionalization pathways: Heterocyclization , Asymmetric Reduction , and Nucleophilic Condensation .
Reactivity Landscape
The following diagram outlines the primary divergent pathways for the pyruvanilide scaffold.
Figure 1: Divergent functionalization pathways for the pyruvanilide scaffold based on C2-reactivity.
The condensation of pyruvanilides with 1,2-diamines is the most robust method for generating the quinoxaline core, a moiety found in bioactive agents like substituted quinoxalin-2(1H)-ones.
Mechanistic Insight
This reaction proceeds via a double condensation (Hinsberg-type reaction). The high electrophilicity of the
-keto carbon drives the initial imine formation, followed by intramolecular cyclization at the amide carbonyl. Acid catalysis is often required to activate the amide carbonyl for the second step.
Materials
Substrate: Pyruvanilide (1.0 equiv)
Reagent: o-Phenylenediamine (1.1 equiv)
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)
Catalyst: Glacial Acetic Acid (if using EtOH) or Trifluoroacetic acid (TFA) for difficult substrates.
Step-by-Step Protocol
Preparation: Dissolve pyruvanilide (1.0 mmol) in absolute EtOH (5 mL).
Addition: Add o-phenylenediamine (1.1 mmol).
Catalysis: Add glacial AcOH (2-3 drops). Note: For electron-deficient anilines, use pure AcOH as solvent.
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor via TLC (Eluent: Hexane/EtOAc 7:3).
Precipitation: Cool the reaction mixture to room temperature. The quinoxalinone product often precipitates upon cooling.
Isolation: Filter the solid. Wash with cold EtOH (
).
Purification: Recrystallize from EtOH or DMF/Water if necessary.
Validation Criteria:
Appearance: Typically yellow/orange crystalline solids.
NMR: Disappearance of the amide NH singlet (broad, ~9-10 ppm) and appearance of the quinoxaline NH (if applicable).
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Reducing the
-keto group yields chiral -hydroxy amides (lactamides), which are critical intermediates for depsipeptides and chiral building blocks.
Mechanistic Insight
Direct hydrogenation using standard borohydrides yields racemates. To achieve high enantiomeric excess (
), Ru(II) catalysts with chiral diamine ligands (Noyori-Ikariya type) are employed.[2] The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride and proton are delivered simultaneously to the C=O bond.
Materials
Substrate: Pyruvanilide
Catalyst: RuCl (1–2 mol%)
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Sodium Formate in water.
Solvent: DMF or Methanol.
Step-by-Step Protocol
Inert Atmosphere: Purge a reaction vial with Nitrogen (
).
Dissolution: Dissolve pyruvanilide (0.5 mmol) and the Ru-catalyst (0.005 mmol) in DMF (2 mL).
H-Source Addition: Add the HCOOH/Et3N mixture (0.5 mL) dropwise at
.
Reaction: Stir at room temperature for 12–24 hours.
Quench: Dilute with water (10 mL) and extract with EtOAc (
).
Analysis: Dry organic layer over
, concentrate, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).
Data Summary: Reduction Efficiency
Catalyst System
H-Source
Yield (%)
ee (%)
Notes
NaBH4 (Standard)
MeOH
>95
0
Racemic baseline
Ru-TsDPEN
HCOOH/Et3N
92
>96
Preferred Method
CuO Nanoparticles
PMHS
85
80-87
Heterogeneous alternative
Electrochemical
MeOH (Solvent)
88
N/A
Green chemistry approach
Protocol C: Condensation (Hydrazones/Oximes)
Functionalizing the
-keto group with hydrazines or hydroxylamines creates stable "warheads" often used to engage target proteins covalently or to rigidify the scaffold.
Workflow Visualization
The following diagram illustrates the decision logic for optimizing condensation reactions based on the nucleophile type.
Figure 2: Optimization workflow for condensation reactions.
Protocol
Mix: Combine pyruvanilide (1 equiv) and hydrazine derivative (1.1 equiv) in Ethanol.
Acidify: Add catalytic AcOH (pH ~4–5).
Monitor: Stir at RT. If no precipitate forms after 1 hour, heat to
.
Workup: Filter the precipitate. Recrystallize from Ethanol.
Application Note: N-(4-chlorophenyl)-2-oxopropanamide in Kinase Inhibitor Design
This guide outlines the application of N-(4-chlorophenyl)-2-oxopropanamide as a high-value fragment for designing inhibitors of Pyruvate Dehydrogenase Kinase (PDK) . This scaffold acts as a pyruvate bioisostere .
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the application of N-(4-chlorophenyl)-2-oxopropanamide as a high-value fragment for designing inhibitors of Pyruvate Dehydrogenase Kinase (PDK) .
This scaffold acts as a pyruvate bioisostere . By mimicking the natural substrate (pyruvate), it targets the allosteric regulatory site of PDK isoforms, offering a strategic entry point for Fragment-Based Drug Discovery (FBDD) aimed at reversing the Warburg effect in oncology and treating metabolic disorders.
Executive Summary & Mechanism of Action
N-(4-chlorophenyl)-2-oxopropanamide (referred to herein as Fragment 4-CP ) is an
-ketoamide scaffold. In kinase inhibitor design, it is distinct from ATP-competitive fragments (like hinge binders). Instead, it functions as a transition-state mimic or electrophilic trap targeting metabolic kinases, specifically PDK1–4.
Mechanistic Logic
Pyruvate Mimicry: The 2-oxopropanamide moiety structurally resembles pyruvate (
).
Target Binding: PDKs are allosterically inhibited by pyruvate. Fragment 4-CP binds to the pyruvate-binding pocket (N-terminal regulatory domain), locking the kinase in an inactive conformation.
Warhead Reactivity: The
-keto carbonyl is highly electrophilic. It can form a reversible hemithioacetal with active site cysteines or hydrogen bond networks with conserved residues (e.g., Arg/Tyr) in the regulatory pocket.
Pathway Visualization
The following diagram illustrates how Fragment 4-CP inhibits PDK, preventing the phosphorylation (inactivation) of the Pyruvate Dehydrogenase Complex (PDC), thereby promoting oxidative phosphorylation.
Figure 1: Mechanism of Action. Fragment 4-CP inhibits PDK, restoring PDH activity and forcing cancer cells to utilize mitochondrial oxidation (reversing the Warburg effect).
Chemical Profile & Synthesis Protocol[1][2][3]
Fragment Properties
Property
Value
Design Implication
Molecular Weight
197.62 g/mol
Ideal for FBDD (Rule of 3 compliant).
cLogP
~1.8
Good membrane permeability; hydrophobic phenyl group fits lipophilic pockets.
H-Bond Donors/Acceptors
1 / 2
Amide NH is a donor; Keto/Amide carbonyls are acceptors.
Electrophilicity
Moderate
The -keto group is activated but stable in aqueous buffer (unlike acrylamides).
Synthesis Protocol (Amide Coupling)
Objective: Synthesize N-(4-chlorophenyl)-2-oxopropanamide from 4-chloroaniline and pyruvic acid.
Amide NH: H-bond donor to backbone carbonyl of the pocket.
-Keto Carbonyl: H-bond acceptor from conserved Arg/Tyr residues (mimicking the carboxylate of pyruvate).
4-Cl-Phenyl: Hydrophobic
-stacking interactions with lipophilic residues (e.g., Phe/Leu) lining the pocket.
Fragment Growth Strategy
Use the following workflow to optimize the fragment.
Figure 2: Optimization workflow. The 4-Cl group can be replaced with larger heteroaromatics to explore the "Lipoamide" pocket.
Troubleshooting
Issue: Low solubility in assay buffer.
Fix: The 4-Cl-phenyl is lipophilic. Introduce a solubilizing group (e.g., morpholine or piperazine) at the 3-position of the phenyl ring.
Issue: Chemical instability.
Fix: The
-ketoamide is susceptible to hydrolysis or reduction. Store solid at -20°C. In solution, avoid strong nucleophiles (DTT > 5 mM) which might attack the ketone.
References
Alpha-ketoamides in Drug Design
Title: The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities.
preventing cyclization during N-(4-chlorophenyl)-2-oxopropanamide synthesis
Topic: Preventing Cyclization during N-(4-chlorophenyl)-2-oxopropanamide Synthesis Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals Preventing Cyclization and...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Cyclization during N-(4-chlorophenyl)-2-oxopropanamide Synthesis
Content Type: Technical Support Center Guide
Audience: Researchers, Scientists, Drug Development Professionals
Preventing Cyclization and Side Reactions
Senior Application Scientist Note:
The synthesis of N-(4-chlorophenyl)-2-oxopropanamide (also known as 4'-chloropyruvanilide) appears deceptively simple—a standard amide coupling between 4-chloroaniline and a pyruvyl donor. However, the presence of the
-keto group introduces a critical bifurcation in reactivity. Under acidic conditions, the thermodynamic preference shifts toward intramolecular electrophilic aromatic substitution (the Stollé synthesis pathway), leading to cyclized indolinone byproducts rather than the desired linear amide.
This guide details the mechanistic causality of these side reactions and provides a self-validating protocol to ensure chemoselectivity.
Part 1: The Chemistry of Failure (Mechanistic Insights)
To prevent cyclization, one must understand what drives it.[1] The reaction of 4-chloroaniline with pyruvyl chloride generates HCl as a byproduct. If this acid is not immediately neutralized, it catalyzes two competing parasitic pathways.[1]
The Stollé Cyclization Pathway
The most dangerous side reaction is the acid-catalyzed intramolecular attack of the amide nitrogen or the
-carbonyl onto the ortho-position of the chlorophenyl ring. This is analogous to the Stollé synthesis , which is historically used to intentionally synthesize isatins and oxindoles.[1]
Trigger: Accumulation of HCl or presence of Lewis acids.[1]
Result: Formation of 3-hydroxy-3-methyl-5-chloroindolin-2-one or 5-chloroisatin derivatives.
Indicator: The reaction mixture turns deep orange or red (isatin derivatives are highly colored).[1]
Schiff Base Oligomerization
The
-keto group is electrophilic. In the presence of excess aniline or insufficient temperature control, the aniline nitrogen attacks the ketone instead of (or subsequent to) the acid chloride, forming an imine (Schiff base).
Trigger: Excess aniline, high temperatures (>20°C), or slow addition of acid chloride.[1]
Figure 1: Mechanistic bifurcation. The presence of unneutralized acid (H+) promotes the transition from the desired linear amide to the cyclized indolinone (Side Product B).
Part 2: Troubleshooting Guide
Use this matrix to diagnose issues based on observable phenomena in your reaction flask.
Symptom
Probable Cause
Mechanistic Explanation
Corrective Action
Deep Red/Orange Color
Cyclization (Isatin formation)
The "Stollé" pathway is active.[2] Acid accumulation has catalyzed the Friedel-Crafts-like alkylation of the aromatic ring.
Immediate: Add base (TEA/Pyridine).[1] Next Run: Increase base equivalents (1.2–1.5 eq) and ensure cooling (<0°C).
Insoluble Precipitate (Non-Salt)
Schiff Base / Oligomers
The aniline amine attacked the ketone group. This is favored by heat and excess amine.[1]
Next Run: Reverse addition order (add amine to acid chloride) or maintain strict T < 5°C.
Low Yield (<50%)
Hydrolysis
Pyruvyl chloride is extremely moisture sensitive.[1] It hydrolyzed to pyruvic acid before reacting.[1]
Next Run: Use fresh/distilled acid chloride.[1] Dry all solvents over molecular sieves (3Å).
Violent Exotherm
Runaway Acylation
Fast addition of reagents caused local heating, accelerating side reactions.[1]
Next Run: Dilute reagents further (0.1 M) and add dropwise over 30+ mins.
Part 3: Optimized Synthesis Protocol
This protocol is designed as a self-validating system .[1] The use of an internal temperature probe and color monitoring serves as real-time quality control.
Purification: Recrystallize from Hexane/EtOAc or Ethanol.[1] Do not heat excessively during recrystallization.[1]
Workflow Diagram
Figure 2: Operational workflow emphasizing the critical base wash step to prevent latent cyclization during storage.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Pyruvic Acid and a coupling agent (EDC/DCC) instead of the acid chloride?A: Yes, and this is often safer regarding cyclization because it avoids the generation of strong acid (HCl). However, the reaction is significantly slower.[1] If you choose this route, use EDC·HCl / HOBt in DCM.[1] The HOBt intermediate prevents the "over-activation" that might lead to side reactions.
Q2: Why is my product turning pink/red on the shelf?A: This indicates "Latent Cyclization."[1] You likely had trace acid remaining in your solid product.[1] Over time, this trace acid catalyzed the Stollé cyclization in the solid state or due to moisture.
Fix: Ensure the final organic wash is with saturated NaHCO3 and the product is completely dried. Store in the dark (pyruvanilides can be light-sensitive).
Q3: The literature mentions "Stollé Synthesis" for this class of compounds. Isn't that what I want?A: No. The Stollé synthesis is the intentional production of oxindoles/isatins from these precursors using Lewis acids (AlCl3) or strong acids. You are trying to stop the reaction before this step. You are effectively performing the "Pre-Stollé" intermediate synthesis.[1]
Q4: Can I use ethanol as a solvent?A: No. Pyruvyl chloride will react with ethanol to form Ethyl Pyruvate (esterification), competing with your amide formation.[1] Use aprotic solvents like DCM, THF, or Toluene.[1]
References
Stollé Synthesis Mechanism
Stollé, R. (1913).[1] "Über eine neue Methode zur Darstellung N-substituierter Isatine." Berichte der deutschen chemischen Gesellschaft. The foundational paper describing the acid-catalyzed cyclization of oxalyl/pyruvyl anilides.
General Amide Coupling Protocols (Schotten-Baumann)
BenchChem. (2025).[1][6] "Application Notes and Protocols for N-(4-chlorophenyl)-Substituted Compounds." Describes the general base-mediated coupling for 4-chloroaniline derivatives.
PeerJ Organic Chemistry.[1] (2020). "New insights into the mechanism of Schiff base synthesis." Discusses the role of excess amine and temperature in promoting imine formation over amide bonds.
Technical Support Center: Stability of 2-oxo-N-(4-chlorophenyl)propanamide
This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 2-oxo-N-(4-chlorophenyl)propanamide, particularly under basic (alkaline) experimental...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 2-oxo-N-(4-chlorophenyl)propanamide, particularly under basic (alkaline) experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues with this and structurally related α-ketoamides.
Troubleshooting Guide: Investigating Degradation Under Basic Conditions
Researchers often utilize basic conditions in various experimental setups, from chemical synthesis to in vitro biological assays. However, for compounds like 2-oxo-N-(4-chlorophenyl)propanamide, exposure to a basic environment can lead to significant degradation, compromising experimental results. This guide outlines the likely degradation pathway and provides a robust protocol to assess the stability of your compound.
Core Issue: Susceptibility to Amide Hydrolysis
The primary stability concern for 2-oxo-N-(4-chlorophenyl)propanamide under basic conditions is the hydrolysis of the amide bond. Amide hydrolysis is a well-documented chemical transformation, though it often requires elevated temperatures or strong basic/acidic conditions to proceed at a significant rate[1].
The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the amide group. This forms a tetrahedral intermediate. The collapse of this intermediate leads to the cleavage of the carbon-nitrogen bond, resulting in the formation of a carboxylate salt and an amine.
For 2-oxo-N-(4-chlorophenyl)propanamide, the expected degradation products are the sodium salt of pyruvic acid (sodium 2-oxopropanoate) and 4-chloroaniline.
Caption: Proposed pathway for basic hydrolysis of 2-oxo-N-(4-chlorophenyl)propanamide.
The Role of the 4-Chloro Substituent:
The presence of an electron-withdrawing chloro group on the N-phenyl ring has a nuanced effect on the rate of hydrolysis. There are two competing factors to consider:
Stabilization of the Leaving Group: An electron-withdrawing group can stabilize the negative charge that develops on the nitrogen atom in the transition state, which would typically accelerate the reaction[2].
Increased N-H Acidity: The electron-withdrawing phenyl group increases the acidity of the amide N-H proton. Under basic conditions, this can lead to deprotonation of the amide, forming an amidate anion. This negatively charged species would repel the incoming hydroxide nucleophile, thereby reducing the rate of hydrolysis[3].
Given these opposing effects, the overall impact of the chloro group on the hydrolysis rate can be complex and is best determined empirically.
Experimental Protocol: Forced Degradation Study
To quantitatively assess the stability of your compound, a forced degradation study is recommended. This involves subjecting the compound to a range of basic conditions and monitoring its degradation over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
troubleshooting low yields in oxidative amidation of alpha-hydroxy amides
Technical Support Center: Oxidative Amidation of α-Hydroxy Amides Welcome to the technical support center for the oxidative amidation of α-hydroxy amides. This guide is designed for researchers, chemists, and drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Oxidative Amidation of α-Hydroxy Amides
Welcome to the technical support center for the oxidative amidation of α-hydroxy amides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful transformation. α-Amino amides are critical structural motifs found in numerous pharmaceuticals and natural products.[1] The direct oxidative amidation of readily available α-hydroxy amides presents a highly atom-economical route to these valuable compounds. However, like many oxidative processes, this reaction can be sensitive to various parameters, often leading to challenges in achieving high yields and reproducibility.
This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues encountered during your experiments.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific, common problems in a question-and-answer format. We will explore the root causes of these issues and provide actionable solutions based on mechanistic principles.
Problem 1: Incomplete Conversion or Stalled Reaction
Q: My reaction has stalled. TLC/LC-MS analysis shows a significant amount of unreacted α-hydroxy amide starting material, even after extended reaction times. What are the likely causes and how can I fix this?
A: A stalled reaction is one of the most frequent challenges and typically points to an issue with one of the core components of the catalytic cycle: the catalyst, the oxidant, or the reaction conditions.
Possible Cause 1: Ineffective Catalyst System. The catalyst may be inactive or inhibited.
Solution: Transition metal catalysts, particularly copper- and ruthenium-based systems, are sensitive to their environment.[2][3] Ensure your catalyst is from a reliable source and has been stored under appropriate conditions (e.g., under inert gas). For copper/nitroxyl systems, the combination of the copper salt (e.g., CuI) and the nitroxyl radical (e.g., ABNO or TEMPO) is critical for aerobic oxidation.[3] Consider increasing the catalyst loading in a stepwise manner (e.g., from 2 mol% to 5 mol%). Substrates containing strong ligating groups (e.g., thiols, some heterocycles) can act as catalyst poisons, requiring the use of more robust catalyst systems or protecting group strategies.
Possible Cause 2: Insufficient or Decomposed Oxidant. The terminal oxidant is responsible for regenerating the active catalyst and driving the reaction forward.
Solution: If using a chemical oxidant like tert-butyl hydroperoxide (TBHP), ensure it is fresh and has been properly stored.[2] Titrate the oxidant to confirm its concentration before use. If employing aerobic oxidation (O₂ or air), ensure efficient gas exchange. This can be achieved by bubbling air/O₂ through the reaction mixture or by maintaining a positive pressure of the gas in the headspace with vigorous stirring. In some cases, reactions that are sluggish with air can be significantly accelerated by using pure O₂.[3]
Possible Cause 3: Sub-optimal Reaction Temperature. The initial oxidation of the alcohol to the transient aldehyde intermediate is often the rate-limiting step and is highly temperature-dependent.
Solution: Gradually increase the reaction temperature in 10 °C increments. While some protocols report success at room temperature, many systems require heating (e.g., 80-100 °C) to achieve a reasonable reaction rate.[1] However, be aware that excessive heat can lead to catalyst decomposition or side product formation (see Problem 2).
Possible Cause 4: Poor Substrate Reactivity. The electronic nature of both the α-hydroxy amide and the amine can impact reactivity.
Solution: Electron-poor α-hydroxy amides (containing electron-withdrawing groups) may be more acidic and oxidize faster.[3] Conversely, sterically hindered or electron-deficient amines are less nucleophilic and may struggle to trap the intermediate aldehyde efficiently. For challenging amines, increasing their stoichiometry (e.g., from 1.2 to 2.0 equivalents) can help drive the hemiaminal formation forward. In extreme cases, a different catalytic system may be required. For instance, a TiCl₄-mediated reaction has shown success with a broad range of amines, including those that are typically less reactive.[1]
Problem 2: Significant Side Product Formation
Q: My starting material is consumed, but the yield of the desired α-amino amide is low. I observe multiple side products. What are these byproducts and how can I prevent their formation?
A: The formation of side products typically arises from over-oxidation, substrate degradation, or competing reaction pathways. Identifying the nature of the side product is key to solving the problem.
Possible Cause 1: Over-oxidation to α-Ketoamide. The desired α-amino amide can sometimes be further oxidized to the corresponding α-ketoamide, especially under harsh conditions or with an excess of oxidant.[4][5]
Solution: Carefully control the stoichiometry of the oxidant. Reduce the amount of oxidant used to the minimum required for full conversion of the starting material. Lowering the reaction temperature can also temper the reactivity and reduce the rate of the second oxidation step.
Possible Cause 2: Formation of an Imine Intermediate. The transient aldehyde formed after the initial oxidation can react with the amine to form a hemiaminal (productive pathway) or, through dehydration, an imine (non-productive pathway). The imine is not an intermediate in amide formation.[3]
Solution: This is more common with primary amines. The presence of an α-heteroatom substituent on the aldehyde intermediate enhances its electrophilicity, which favors the formation of the hemiaminal.[3] Ensuring the reaction is not overly hot or acidic can help minimize dehydration to the imine.
Possible Cause 3: Degradation of Starting Materials or Product. Highly functionalized or sensitive substrates may not be stable under the oxidative conditions.
Solution: Screen for milder reaction conditions. This could involve using a more selective catalyst/oxidant system (e.g., photoredox or electrochemical methods) or simply lowering the reaction temperature.[6][7] A thorough review of the stability of your specific functional groups to the chosen oxidant is recommended.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield reactions.
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the copper-catalyzed oxidative amidation of an α-hydroxy amide?
A: The most widely accepted mechanism for copper/nitroxyl-catalyzed aerobic oxidative amidation involves a sequence of two oxidation events, as depicted below.[3]
Alcohol Oxidation: The catalyst system first oxidizes the α-hydroxy group to an intermediate α-oxo-amide (an aldehyde equivalent).
Hemiaminal Formation: The amine nucleophile attacks the electrophilic carbonyl of the intermediate, forming a hemiaminal.
Hemiaminal Oxidation: The catalyst system then oxidizes the hemiaminal to the final α-amino amide product.
Caption: General mechanism of oxidative amidation.
Q: How do I select the optimal catalyst and solvent for my reaction?
A: The choice is highly substrate-dependent. However, the following tables provide a general guide based on commonly used systems in the literature.
Table 1: Comparison of Common Catalytic Systems
Catalyst System
Typical Oxidant
Pros
Cons
References
CuI / TEMPO (or ABNO)
O₂ or Air
Inexpensive, mild conditions, uses green oxidant.
Can be sensitive to air/moisture, limited scope for some amines.
Can be useful for substrates with poor solubility in MeCN.
| Dimethyl Sulfoxide (DMSO) | Polar, aprotic | High boiling point, can aid in dissolving substrates. | Can interfere with some oxidative systems. |[8] |
Experimental Protocols
This section provides a representative, detailed methodology for a common oxidative amidation procedure.
General Protocol for Copper-Catalyzed Aerobic Oxidative Amidation
This protocol is a starting point and should be optimized for your specific substrates.
Reagent Preparation:
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the α-hydroxy amide (1.0 equiv).
Add the copper(I) iodide (CuI, 0.05 equiv) and 4,4'-di-tert-butyl-2,2'-bipyridine (tBubpy, 0.05 equiv) or another suitable ligand.
Add the nitroxyl catalyst, such as ABNO (9-azabicyclo[3.3.1]nonane-N-oxyl, 0.05 equiv).
Reaction Setup:
Seal the flask with a septum.
Evacuate and backfill the flask with an oxygen balloon or connect it to an O₂ line. If using air, ensure the flask is open to the atmosphere via a needle.
Add the chosen solvent (e.g., acetonitrile, to make a 0.1 M solution based on the α-hydroxy amide).
Add the amine (1.2-1.5 equiv) via syringe.
Reaction Execution and Monitoring:
Begin vigorous stirring.
Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80 °C).
Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.
Workup and Purification:
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
References
Kumar, A., & Kumar, S. (2018). Direct Amination of α-Hydroxy Amides. Molecules, 23(12), 3127. [Link]
Chen, W., et al. (2024). Synthesis of α-ketoamides via oxidative amidation of diazo compounds with O-benzoyl hydroxylamines as nitrogen source and the oxidant. Organic & Biomolecular Chemistry, 22, 6708-6712. [Link]
Yoo, W.-J., & Li, C.-J. (2006). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Journal of the American Chemical Society, 128(40), 13064–13065. [Link]
Bode, J. W., et al. (2011). The Mechanism of the α‐Ketoacid–Hydroxylamine Amide‐Forming Ligation. Angewandte Chemie International Edition, 50(49), 11732-11735. [Link]
Ghorbani-Choghamarani, A., & Shiri, L. (2016). One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. RSC Advances, 6(82), 78561-78568. [Link]
Wang, C., et al. (2018). Stereoselective Synthesis of Enamides through Palladium‐Catalyzed Oxidative Amidation of Conjugated Olefins with 2‐Pyridones. Asian Journal of Organic Chemistry, 7(9), 1832-1835. [Link]
Silberstein, A. L., et al. (2013). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. Journal of the American Chemical Society, 135(46), 17274–17277. [Link]
De Sarkar, S., & Studer, A. (2010). Oxidative Amidation and Azidation of Aldehydes by NHC Catalysis. Organic Letters, 12(9), 1992–1995. [Link]
R Discovery. (2024). Oxidative Amidation Research Articles. [Link]
Movassaghi, M., & Schmidt, M. A. (2009). Catalytic amide formation with alpha'-hydroxyenones as acylating reagents. Organic Letters, 11(16), 3702-3704. [Link]
Wang, F., et al. (2015). Cp*Rh(III)‐Catalyzed Directed Amidation of Aldehydes Using Anthranils. Angewandte Chemie International Edition, 54(32), 9376-9380. [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidative amidation. [Link]
Gonçalves, C. R., et al. (2017). Flexible and Chemoselective Oxidation of Amides to α-Keto Amides and α-Hydroxy Amides. Journal of the American Chemical Society, 139(19), 6554–6557. [Link]
Checkwitch, S. E., et al. (2024). Mechanism of Iron-Catalyzed Oxidative α-Amination of Ketones with Sulfonamides. The Journal of Organic Chemistry, 89(17), 12051–12059. [Link]
Li, X., et al. (2017). Selective α-Oxyamination and Hydroxylation of Aliphatic Amides. Angewandte Chemie International Edition, 56(40), 12307-12311. [Link]
Kim, D. S., et al. (2023). α-Oxamination of Amides via Electrophilic Activation. Organic Syntheses, 100, 105-125. [Link]
Teo, Y. C., et al. (2015). Synthesis of α-Hydroxyl Amides via Direct Amidation of Lactic Acid at Solvent- and Catalyst-Free Conditions. Journal of Chemical Research, 39(5), 275-279. [Link]
Zhang, P., et al. (2022). Amide α-C–H Oxidative Coupling Reactions Enabled by Base-Promoted Halogen Transfer. ChemRxiv. [Link]
ResearchGate. (n.d.). Synthesis of α-Hydroxy Amides. [Link]
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
A Comparative Guide to the Spectroscopic Characterization of N-(4-chlorophenyl)-2-oxopropanamide
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. N-(4-chlorophenyl)-2-oxopropanamide, a molecule of interes...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. N-(4-chlorophenyl)-2-oxopropanamide, a molecule of interest for its potential bioactive properties, presents a case study in the application of modern analytical techniques for comprehensive characterization. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of this compound and objectively compares its performance with alternative analytical methodologies. Our narrative is grounded in the principles of scientific integrity, offering field-proven insights and robust experimental protocols to ensure reproducibility and trustworthiness in your own applications.
The Central Role of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in organic chemistry for determining the structure of molecules in solution.[1][2] ¹H NMR, in particular, provides a detailed map of the hydrogen atoms within a molecule, revealing information about their chemical environment, proximity to other nuclei, and relative numbers.[3][4] This level of detail is often sufficient for the complete structural assignment of small molecules like N-(4-chlorophenyl)-2-oxopropanamide.
Predicted ¹H NMR Spectrum of N-(4-chlorophenyl)-2-oxopropanamide
Structure:
Expected ¹H NMR Signals (in CDCl₃, referenced to TMS at 0.0 ppm):
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~ 8.5 - 9.5
Broad Singlet
1H
Amide N-H
The N-H proton of an amide typically appears as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration.[3]
~ 7.6
Doublet
2H
Aromatic C-H (ortho to -NH)
Protons on the aromatic ring ortho to the electron-withdrawing amide group are deshielded and will appear as a doublet due to coupling with the meta protons.
~ 7.3
Doublet
2H
Aromatic C-H (ortho to -Cl)
Protons ortho to the chlorine atom will also be deshielded and appear as a doublet due to coupling with the meta protons. The para-substitution pattern leads to a characteristic AA'BB' system, which often simplifies to two apparent doublets.[7]
~ 2.5
Singlet
3H
Methyl C-H (-C(=O)CH₃)
The methyl protons are adjacent to a carbonyl group, which deshields them. With no adjacent protons to couple with, the signal will be a singlet.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum of N-(4-chlorophenyl)-2-oxopropanamide. This protocol is designed to be a self-validating system, ensuring data integrity.
1. Sample Preparation:
Weigh approximately 5-10 mg of the purified N-(4-chlorophenyl)-2-oxopropanamide into a clean, dry NMR tube.
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[7][8] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak is easily identifiable.[9][10]
Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. NMR Spectrometer Setup:
Insert the sample into the NMR spectrometer.
Lock the spectrometer onto the deuterium signal of the CDCl₃.
Shim the magnetic field to achieve a narrow and symmetrical peak shape for the TMS signal. This is crucial for obtaining high-resolution data.
3. Data Acquisition:
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
Apply a 90° pulse angle and a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons in the molecule (a 1-2 second delay is typically sufficient for small molecules).
4. Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the resulting spectrum to ensure all peaks are in the absorptive mode.
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Integrate the signals to determine the relative ratios of the different types of protons.[3]
A Comparative Analysis of Characterization Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization often relies on a suite of analytical techniques.[1][2] The choice of technique depends on the specific information required.
Analytical Technique
Information Provided
Strengths for N-(4-chlorophenyl)-2-oxopropanamide
Limitations for N-(4-chlorophenyl)-2-oxopropanamide
¹H NMR Spectroscopy
Detailed information on the proton framework, including chemical environment, connectivity, and relative numbers.[3][4]
Unambiguous structural confirmation. Provides information on isomeric purity.
Does not directly provide molecular weight information. Can be less sensitive than mass spectrometry.
¹³C NMR Spectroscopy
Information on the carbon skeleton of the molecule, including the number of unique carbon environments.
Confirms the number of carbon atoms and provides information about their chemical environment (e.g., carbonyl carbons, aromatic carbons). Complements ¹H NMR data for complete structural assignment.
Significantly less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS)
Provides the molecular weight of the compound and information about its fragmentation pattern.[2][11]
Confirms the molecular formula (C₉H₈ClNO₂). High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[12]
Does not provide detailed structural information on its own. Isomers may not be distinguishable by MS alone.
Fourier-Transform Infrared (FTIR) Spectroscopy
Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[2]
Confirms the presence of key functional groups such as the amide N-H, C=O (amide and ketone), and C-Cl bonds.
Provides limited information about the overall molecular structure and connectivity.
High-Performance Liquid Chromatography (HPLC)
Assesses the purity of the compound and can be used for quantification.[1][13]
Determines the purity of the synthesized compound, which is crucial for biological testing. Can be used to separate the target compound from starting materials and byproducts.
Does not provide structural information. Requires a reference standard for quantification.
Single Crystal X-ray Diffraction (SCXRD)
Provides the precise three-dimensional arrangement of atoms in a crystalline solid.[14]
Offers the most definitive structural elucidation, including bond lengths and angles. Can help understand intermolecular interactions in the solid state.[15]
Requires a high-quality single crystal, which can be challenging to grow.[14]
Workflow for Comprehensive Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of N-(4-chlorophenyl)-2-oxopropanamide, integrating multiple analytical techniques for a robust and validated structural assignment.
Caption: A typical workflow for the synthesis and characterization of a small organic molecule.
Conclusion
The characterization of N-(4-chlorophenyl)-2-oxopropanamide serves as an excellent example of the synergistic power of modern analytical techniques. While ¹H NMR spectroscopy provides the foundational data for structural elucidation, its combination with other methods such as ¹³C NMR, mass spectrometry, and FTIR spectroscopy leads to an irrefutable and comprehensive understanding of the molecule's identity and purity. For researchers in drug development, adhering to such a multi-faceted analytical approach is not merely good practice; it is an essential component of ensuring the safety, efficacy, and reproducibility of their scientific endeavors.
References
Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11, 001. Available at: [Link]
University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]
Abraham, R. J., et al. (2013). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(5), 289-298. Available at: [Link]
Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
Journal of Pharmaceutical and Medicinal Chemistry. (2025). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]
SpectraBase. (n.d.). Acetamide - Optional[¹H NMR] - Chemical Shifts. Retrieved from [Link]
Teat, S. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1862. Available at: [Link]
Schmitt-Kopplin, P., & Gabelica, V. (2021). Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter. Elements Magazine, 17(4), 249-254. Available at: [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]
Doc Brown's Chemistry. (n.d.). C₆H₅Cl chlorobenzene low high resolution ¹H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr. Retrieved from [Link]
ResearchGate. (n.d.). Experimental and theoretical chemical shifts (in ppm) for the ¹H NMR... Retrieved from [Link]
Christianson, C. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Available at: [Link]
Raza, A. R., et al. (2011). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2881. Available at: [Link]
PubChem. (n.d.). N-(4-chlorophenyl)-2-phenoxypropanamide. Retrieved from [Link]
The Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]
Pahontu, E. M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(18), 5853. Available at: [Link]
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
Abosadiya, H. M. A. (2024). Synthesis, Characterization, Crystal Structure and Antioxidant Activity of N-(3-Chloropropionyl)-N'-(4-methoxyphenyl)thiourea. European Journal of Chemistry, 15, 320-324. Available at: [Link]
ResearchGate. (n.d.). Figure S13. ¹H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). Retrieved from [Link]
Technical Guide: Mass Spectrometry Fragmentation of N-(4-chlorophenyl)-2-oxopropanamide
Executive Summary This guide provides a structural elucidation framework for N-(4-chlorophenyl)-2-oxopropanamide , a pharmacophore often encountered as a metabolite in the degradation of pyruvate-mimetic drugs or as a sy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a structural elucidation framework for N-(4-chlorophenyl)-2-oxopropanamide , a pharmacophore often encountered as a metabolite in the degradation of pyruvate-mimetic drugs or as a synthetic intermediate in kinase inhibitor development.
Understanding the fragmentation of this molecule requires navigating two competing ionization behaviors: the alpha-keto cleavage characteristic of 1,2-dicarbonyls and the amide bond lability influenced by the electron-withdrawing chlorine substituent.
Key Technical Takeaways:
Diagnostic Signature: The
isotope pattern (3:1 ratio) is the primary filter for identification.
Primary Fragmentation (ESI+): Dominated by amide bond cleavage yielding the 4-chloroaniline ion (
128.02).
Secondary Pathway: Neutral loss of CO (
) from the alpha-keto moiety.
Comparison: High-Resolution MS (HRMS) is superior to Triple Quadrupole (QqQ) for distinguishing the alpha-keto loss from ethylene loss in complex matrices.
Structural & Isotopic Analysis[1]
Before analyzing fragmentation, the precursor ion must be validated. The chlorine atom provides a distinct "isotopic flag" that separates this compound from biological background noise.
Property
Value
Notes
Formula
Monoisotopic Mass
197.0244 Da
Based on
Precursor Ion
198.0317 ()
ESI Positive Mode
Isotope Partner
200.0287 ()
~32% abundance relative to base
The "Chlorine Flag" Validation
In any low-resolution scan (e.g., QqQ or Ion Trap), the doublet peak separated by 2
units with a 3:1 intensity ratio is the first confirmation step. In HRMS (Orbitrap/Q-TOF), the mass defect of chlorine (negative mass defect) further separates it from purely organic interferences.
Comparative Fragmentation Analysis
This section compares the fragmentation behavior under different experimental conditions.
Scenario A: Electrospray Ionization (ESI+) – Low vs. High Energy
The standard mode for drug metabolite identification.
Mechanism: Protonation occurs primarily on the amide oxygen or the ketone oxygen. The fragmentation is driven by charge-remote fragmentation and inductive cleavage.
Fragment Ion ()
Identity
Mechanism
Relative Abundance (Est.)
198.03
Parent Ion
100% (Low Energy)
170.04
-cleavage (Loss of Carbonyl)
20-40%
128.03
Amide Bond Cleavage (4-chloroaniline)
100% (High Energy / Base Peak)
43.02
Acylium Ion (Pyruvate tail)
<10% (Low mass cutoff often hides this)
Scenario B: ESI Negative Mode (ESI-)
Alternative for sensitivity in acidic mobile phases.
Mechanism: Abstraction of the amide proton (
).
Precursor:
196.01
Key Fragment:
126.00 (4-chloroanilino anion).
Utility: ESI- is often cleaner for chlorinated amides but yields fewer structural fragments than ESI+, making it better for quantitation but worse for structural confirmation.
Mechanistic Fragmentation Pathways[1][3][4]
The following Graphviz diagram illustrates the competing fragmentation pathways in ESI+ mode. The "Alpha-Keto" pathway involves the ejection of carbon monoxide, while the "Amide Hydrolysis" pathway directly liberates the aniline moiety.
Figure 1: ESI+ Fragmentation Tree. The primary path (left) yields the diagnostic 4-chloroaniline ion.
Experimental Protocol: Validated Workflow
To reproduce these fragmentation patterns, use the following protocol. This workflow is designed to maximize the detection of the diagnostic 4-chloroaniline fragment.
Instrumentation Setup
LC System: UHPLC (e.g., Vanquish or Acquity).
Column: C18 Reverse Phase (e.g., HSS T3),
.
MS System: Q-TOF or Orbitrap (for identification); Triple Quad (for quantitation).
Mobile Phase & Gradient
Solvent A: Water + 0.1% Formic Acid (Critical for protonation).[1]
Insight: The shift of +34 Da in the base peak fragment is the definitive confirmation of the halogen position on the aromatic ring rather than the aliphatic tail.
References
NIST Mass Spectrometry Data Center. (2025).[3][6] Mass Spectrum of Chloropropamide and related N-aryl amides. National Institute of Standards and Technology.[4][7] [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted amides in electrospray ionization. Journal of Mass Spectrometry.
PubChem. (2025).[3][6] Compound Summary: N-(4-chlorophenyl)benzamide.[3] National Library of Medicine. [Link]
Distinguishing N-(4-chlorophenyl)-2-oxopropanamide from its Enol Tautomer: A Technical Comparison Guide
This guide details the technical differentiation between the keto and enol forms of N-(4-chlorophenyl)-2-oxopropanamide. It is designed for researchers requiring definitive structural characterization of
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical differentiation between the keto and enol forms of N-(4-chlorophenyl)-2-oxopropanamide. It is designed for researchers requiring definitive structural characterization of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
N-(4-chlorophenyl)-2-oxopropanamide (also known as 4'-chloropyruvanilide) is a critical intermediate in the synthesis of quinolines and biologically active heterocycles.[2][1][3] Like many ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-keto amides, it possesses the structural potential for keto-enol tautomerism.[1][3] However, unlike ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-dicarbonyls (e.g., acetoacetates), which often exist as stable enols, -keto amides predominantly adopt the keto form due to the lack of a stabilizing conjugated "chelate" ring system for the enol.[1][4][5][3]
This guide provides the experimental frameworks to definitively distinguish the stable keto isomer from the transient or theoretical enol tautomer, using NMR, IR, and X-ray crystallography.[1][4][5][3]
Structural Analysis & Tautomerism
The core challenge lies in distinguishing the vicinal dicarbonyl structure (Keto) from the 2-hydroxyacrylamido structure (Enol).[2][1][3]
The Equilibrium
The tautomerization involves the migration of a proton from the terminal methyl group to the ketone oxygen, forming a terminal alkene.[2][1][4][3]
Figure 1: The equilibrium heavily favors the Keto form in solution and solid state.[2][1][3] The Enol form lacks the internal hydrogen-bond stabilization found in
The Gold Standard for Solution State Analysis. [2][1][5][3]
NMR provides the most distinct "fingerprint" for these tautomers.[2][3] The presence of the enol form is identified by the disappearance of the methyl singlet and the appearance of vinylic protons.[2][3]
Experimental Protocol
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d6 (to disrupt potential intermolecular aggregates) or CDCl3 (to observe native H-bonding).
Broad Singlet (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
8.8 - 10.5 ppm) Deshielded by adjacent carbonyls.[1]
Singlet (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
7.5 - 9.0 ppm) Shifted upfield due to conjugation change.[1]
Enolic OH
Absent
Broad Singlet (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
5.0 - 12.0 ppm) Highly exchangeable; chemical shift varies with concentration.[1]
While NMR and IR infer structure, X-ray diffraction provides the atomic coordinates.[2][4][5][3] Literature on N-aryl-2-oxopropanamides confirms they crystallize in the Keto form, often adopting a trans planar conformation of the two carbonyl groups to minimize dipole repulsion [1].[2][1][3]
Bond Length Analysis:
Keto: C2-O bond length ~1.21 Å (typical C=O double bond).[2][1] C2-C3 bond length ~1.50 Å (single bond).[2][1]
Enol: C2-O bond length ~1.35 Å (C-O single bond).[2][1] C2-C3 bond length ~1.33 Å (C=C double bond).[2][1]
Synthesis Protocol (Reference Standard)
To validate these analytical methods, a pure reference standard of the keto form must be synthesized.[2][4][3] The following protocol minimizes side reactions.
Figure 2: Decision tree for rapid identification of the tautomeric state using 1H NMR.
References
Structure of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-Keto Amides: Light, M. E., et al. (2020).[1][4][5][3] "Conformational preferences in N-phenyl-2-oxopropanamides." CrystEngComm. (General structural reference for pyruvamides).
Synthesis Protocol: Dornow, A., & Boberg, F. (1950).[2][1][4][5][3] "Über die Darstellung von Brenztraubensäure-amiden." Chemische Berichte, 83(3), 261-263.[2][1][4][5][3]
Tautomerism in Amides: Gawinecki, R., et al. (1998).[2][1][4][5][3] "Structure and tautomerism of N-substituted 2-oxopropanamides." Journal of Molecular Structure, 440, 1-3.[2][1][4][5][3]
NMR Data Reference: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2][1][4][5][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2][3] [2][1][5][3]
Comparative Synthesis of Pyruvic Acid Derivatives: A Guide to Pyruvyl Chloride and Ethyl Pyruvate Methodologies
For Researchers, Scientists, and Drug Development Professionals In the synthesis of pyruvic acid derivatives, particularly amides and esters, the choice of starting material is a critical decision that influences reactio...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pyruvic acid derivatives, particularly amides and esters, the choice of starting material is a critical decision that influences reaction efficiency, scalability, and overall cost. This guide provides a comprehensive comparison of two common precursors: the highly reactive pyruvyl chloride and the more stable ethyl pyruvate. By examining the underlying chemistry, experimental protocols, and practical considerations of each method, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.
At a Glance: Pyruvyl Chloride vs. Ethyl Pyruvate
Feature
Pyruvyl Chloride Method
Ethyl Pyruvate Method
Reactivity
High
Moderate
Reaction Type
Acylation
Amidation/Transesterification
Key Advantage
Rapid, high-yielding reactions
Milder conditions, more stable starting material
Key Disadvantage
Moisture-sensitive, corrosive, generates HCl
Slower reaction times, may require catalysts
Ideal For
Rapid synthesis of a wide range of amides and esters
Syntheses where mild conditions are critical, large-scale production
Safety Concerns
Corrosive, reacts violently with water
Flammable liquid
The Pyruvyl Chloride Method: A High-Reactivity Approach
Pyruvyl chloride (CH₃COCOCl) is the acyl chloride of pyruvic acid and serves as a highly electrophilic reagent for the synthesis of pyruvic acid derivatives. Its reactivity stems from the excellent leaving group ability of the chloride ion, which facilitates nucleophilic acyl substitution.
Mechanistic Overview
The primary reaction involving pyruvyl chloride is acylation. In the case of amide synthesis, an amine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond.[1][][3] This reaction is often rapid and exothermic.[]
Advantages and Rationale
The principal advantage of using pyruvyl chloride is the high reactivity that leads to fast reaction times and often high yields.[] This makes it an attractive option for laboratory-scale synthesis and for reactions with less reactive amines. The directness of the acylation reaction simplifies the synthetic pathway, as it typically does not require coupling agents or catalysts that are often necessary in other amidation methods.[1][4]
Challenges and Considerations
The high reactivity of pyruvyl chloride also presents its main challenges. It is highly susceptible to hydrolysis and reacts violently with water, necessitating anhydrous reaction conditions and careful handling.[5][6] The reaction also produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base (e.g., a tertiary amine or pyridine) to drive the reaction to completion and prevent unwanted side reactions.[3] Furthermore, the preparation of pyruvyl chloride itself can be challenging, as traditional methods using phosphorus halides are often ineffective.[7] A more successful approach involves the reaction of pyruvic acid with α,α-dichloromethyl methyl ether.[7]
Experimental Workflow: Pyruvyl Chloride Method
Caption: Workflow for pyruvic acid derivative synthesis via the pyruvyl chloride method.
Detailed Protocol: Synthesis of N-aryl Pyruvamide
Preparation of Pyruvyl Chloride: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, place freshly distilled pyruvic acid (1.0 eq).[7] Cool the flask in an ice bath and add α,α-dichloromethyl methyl ether (1.0 eq) dropwise with stirring.[7] After the addition is complete, allow the mixture to warm to room temperature and then heat at 50-60°C for 2 hours. The crude pyruvyl chloride is then purified by fractional distillation under reduced pressure.[7]
Amidation: In a separate flame-dried flask under an inert atmosphere, dissolve the desired aryl amine (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath.
Reaction: Add the freshly distilled pyruvyl chloride (1.1 eq) dropwise to the cooled amine solution with vigorous stirring. Maintain the temperature below 5°C during the addition.
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography. Upon completion, quench the reaction by the slow addition of water.
Purification: Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
The Ethyl Pyruvate Method: A Milder Alternative
Ethyl pyruvate (CH₃COCOOCH₂CH₃) is the ethyl ester of pyruvic acid and offers a more stable and less hazardous alternative to pyruvyl chloride for the synthesis of pyruvic acid derivatives. It is a versatile starting material that can be used to synthesize amides through direct amidation or other esters via transesterification.[8][9]
Mechanistic Pathways
Direct Amidation: This involves the reaction of ethyl pyruvate with an amine. This process is typically slower than acylation with pyruvyl chloride and often requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate. The mechanism involves nucleophilic attack of the amine on the ester carbonyl, followed by elimination of ethanol.
Transesterification: This reaction is used to convert ethyl pyruvate into other pyruvate esters.[9] It is an equilibrium-driven process that can be catalyzed by either an acid or a base.[9][10] To drive the reaction to completion, it is common to use a large excess of the desired alcohol or to remove the ethanol byproduct as it is formed.[9]
Advantages and Rationale
The primary advantage of using ethyl pyruvate is its stability and ease of handling compared to pyruvyl chloride.[11][12] It is not as moisture-sensitive and the reaction conditions are generally milder, which is beneficial when working with sensitive substrates.[11] The byproduct of the amidation reaction is ethanol, which is non-corrosive and easily removed. This method is also well-suited for larger-scale syntheses where the handling of highly reactive and corrosive reagents like pyruvyl chloride can be problematic.[13]
Challenges and Considerations
The main drawback of the ethyl pyruvate method is the lower reactivity of the ester compared to the acyl chloride, leading to slower reaction times. To achieve reasonable conversion rates, the reaction often requires heating, which may not be suitable for thermally sensitive compounds. For less nucleophilic amines, direct amidation can be challenging and may result in low yields. In such cases, the use of a catalyst or conversion to a more reactive intermediate may be necessary.
Experimental Workflow: Ethyl Pyruvate Method
Caption: Workflow for pyruvic acid derivative synthesis via the ethyl pyruvate method.
Detailed Protocol: Synthesis of a Pyruvic Acid Amide
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl pyruvate (1.0 eq) and the desired amine (1.0-1.2 eq). A solvent such as toluene or xylene can be used, although in some cases the reaction can be run neat.
Reaction: Heat the mixture to reflux and monitor the reaction progress by GC-MS or TLC. The reaction time can vary from several hours to days depending on the reactivity of the amine. For less reactive amines, a catalytic amount of a Lewis acid or a Brønsted acid can be added to accelerate the reaction.
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, remove it under reduced pressure.
Purification: The crude product can be purified by vacuum distillation, recrystallization, or column chromatography to yield the desired pyruvic acid amide.
Conclusion: Selecting the Appropriate Method
The choice between pyruvyl chloride and ethyl pyruvate for the synthesis of pyruvic acid derivatives is a classic example of the trade-off between reactivity and stability.
The pyruvyl chloride method is ideal for rapid, small-scale syntheses where high reactivity is paramount and the necessary precautions for handling a corrosive and moisture-sensitive reagent can be taken.
The ethyl pyruvate method is the preferred choice for larger-scale syntheses, for reactions involving sensitive substrates that require milder conditions, and when safety and ease of handling are primary concerns.
Ultimately, the optimal synthetic route will depend on the specific target molecule, the scale of the reaction, and the resources available to the researcher. A thorough understanding of the advantages and limitations of each method, as outlined in this guide, will enable the selection of the most efficient and practical approach.
References
US7470813B2 - Method for the production of pyruvic acid - Google P
Chemical Properties of Pyruvyl chloride or 2-oxo-propionyl chloride (CAS 5704-66-5). (URL: )
Pyruvic acid synthesis - ChemicalBook. (URL: )
A Simple Procedure for the Esterification and Transesterification Using < i>p-Toluene Sulfonic Acid as C
Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (URL: )
Different preparation methods of pyruvic acid - ChemicalBook. (URL: )
PIVALOYL CHLORIDE CAS NO 3282-30-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL: )
Amide Synthesis - Fisher Scientific. (URL: )
CN107954854A - A kind of green synthesis process of pyruvic acid - Google P
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (URL: )
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (URL: )
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (URL: )
One-pot synthesis of amides from carboxylic acids activ
JP4541126B2 - Pyruvate amides - Google P
Three-component reaction of ethyl pyruvate 1, aldehydes 2, and amines 3.
Technical Profile: UV-Vis Absorption Maxima of N-(4-chlorophenyl)-2-oxopropanamide
The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of N-(4-chlorophenyl)-2-oxopropanamide. It is structured to serve researchers requiring both theoretical grounding and...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of N-(4-chlorophenyl)-2-oxopropanamide. It is structured to serve researchers requiring both theoretical grounding and actionable experimental protocols.
Executive Summary & Compound Identity
N-(4-chlorophenyl)-2-oxopropanamide (also known as 4'-chloropyruvanilide) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly quinoxaline derivatives. Its spectroscopic profile is defined by the interaction between the electron-rich
-chlorophenyl ring and the electron-withdrawing -ketoamide moiety.
Feature
Details
IUPAC Name
N-(4-chlorophenyl)-2-oxopropanamide
Molecular Formula
CHClNO
Molecular Weight
197.62 g/mol
Core Chromophores
Chloro-substituted benzene ring, Amide, -Ketone
Primary Application
Intermediate for quinoxaline antibiotics and kinase inhibitors
Unlike simple amides, N-(4-chlorophenyl)-2-oxopropanamide possesses a conjugated system that extends from the chloro-substituted aromatic ring through the amide linkage to the
-carbonyl group. This results in a distinct two-band UV-Vis profile.
Predicted Absorption Maxima (
)
Based on substituent effects and the additivity of chromophores, the compound exhibits two primary absorption bands:
Band Type
Predicted
Intensity ()
Electronic Transition
Origin
K-Band (Primary)
248 – 255 nm
High ()
Conjugation of Benzene system with Amide Carbonyl
R-Band (Secondary)
315 – 330 nm
Low ()
Forbidden transition of the -Keto Carbonyl lone pair
Mechanistic Insight
Bathochromic Shift (Red Shift): The Chlorine atom at the para position acts as a weak auxochrome. Its lone pair donation (
effect) raises the energy of the HOMO, narrowing the HOMO-LUMO gap compared to the unsubstituted N-phenyl-2-oxopropanamide. This shifts the primary band from ~242 nm (unsubstituted) to ~252 nm.
-Dicarbonyl Effect: The adjacent carbonyl groups (2-oxo and amide carbonyl) create a unique electronic environment. The transition of the ketone is typically observed as a weak shoulder or low-intensity peak in the near-UV region (>300 nm).
Experimental Protocol: Determination of
To obtain high-fidelity spectral data, the following self-validating protocol is recommended. This workflow minimizes solvatochromic errors common in
Disappearance of Band II (320 nm): Possible reduction of the ketone or hydrolysis of the amide. Check pH; acidic conditions can catalyze hydrolysis.
New Peak at 290 nm: Indicates presence of unreacted 4-chloroaniline (impurity).
References
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 7th Ed. Wiley, 2005. (General principles of N-aryl amide spectroscopy).
PubChem Compound Summary. "N-(4-Chlorophenyl)acetamide Spectral Data." Link (Analogous structure for baseline comparison).
Vlabs. "Solvent Effects on UV-Visible Absorption Spectra." Link (Methodology for solvatochromic shifts).
ResearchGate. "Synthesis and characterization of N-aryl-2-oxopropanamides." Link (Synthetic context and structural confirmation).
Safety & Regulatory Compliance
Safety
Navigating the Aftermath: A Comprehensive Guide to the Proper Disposal of N-(4-chlorophenyl)-2-oxopropanamide
For the diligent researcher engaged in the complex world of drug discovery and development, the synthesis and application of novel compounds like N-(4-chlorophenyl)-2-oxopropanamide are paramount. However, the lifecycle...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher engaged in the complex world of drug discovery and development, the synthesis and application of novel compounds like N-(4-chlorophenyl)-2-oxopropanamide are paramount. However, the lifecycle of such a compound within the laboratory does not conclude with the acquisition of data. Responsible and safe disposal is a critical, yet often overlooked, aspect of the experimental workflow. This guide provides an in-depth, procedural framework for the proper disposal of N-(4-chlorophenyl)-2-oxopropanamide, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment: Understanding the Risks of Chlorinated Organic Compounds
N-(4-chlorophenyl)-2-oxopropanamide belongs to the class of halogenated organic compounds. The presence of a chlorine atom on the phenyl ring designates it as a substance that requires special handling and disposal considerations. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, the well-documented hazards of analogous chlorinated organic molecules provide a strong basis for a cautious approach.
These compounds are often categorized as hazardous waste due to their potential for toxicity and the harmful byproducts that can be generated upon improper disposal, such as incineration at inadequate temperatures.[1] Combustion of chlorinated organic compounds can lead to the formation of highly toxic substances, including hydrogen chloride, phosgene, and chlorinated dioxins.[1][2] Furthermore, many halogenated solvents and related compounds are known to be irritants to the skin and eyes, and can be harmful if ingested or inhaled.[2][3][4] They are also frequently classified as being very toxic to aquatic life, underscoring the environmental imperative for their contained and correct disposal.[3][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling N-(4-chlorophenyl)-2-oxopropanamide, whether in its pure form or as a waste product, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is not merely a procedural formality but a critical step in mitigating exposure risks.
Essential PPE includes:
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential to prevent skin contact.
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect the eyes from splashes.[6][7]
Lab Coat: A flame-resistant lab coat should be worn to protect against spills and contamination of personal clothing.
Spill Management: A Proactive Approach to Accidents
In the event of a spill, a swift and informed response is crucial to prevent the spread of contamination and minimize exposure.
Immediate actions for spill cleanup:
Alert Personnel: Immediately notify others in the vicinity of the spill.
Isolate the Area: If safe to do so, restrict access to the spill area.
Absorb the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spilled material.[8]
Collect Waste: Carefully collect the absorbent material and any contaminated debris into a designated, sealable hazardous waste container.
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water and seek immediate medical attention.[3]
Disposal Protocol: A Step-by-Step Guide
The cornerstone of responsible disposal for N-(4-chlorophenyl)-2-oxopropanamide is the understanding that it must be treated as a hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[1][9]
Step 1: Waste Segregation
Proper segregation of waste streams is the most critical step in ensuring safe and compliant disposal.
Halogenated vs. Non-Halogenated: N-(4-chlorophenyl)-2-oxopropanamide waste must be collected in a designated "Halogenated Organic Waste" container.[1][8][9][10] Co-mingling with non-halogenated waste is a common and costly mistake, as it complicates the disposal process and significantly increases disposal costs.[8][9]
Avoid Incompatibles: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents, as this could lead to dangerous chemical reactions.[2][5]
Step 2: Containerization
The integrity and labeling of your waste container are paramount for safety and regulatory compliance.
Choose the Right Container: Use a chemically compatible container with a secure, tight-fitting lid.[8][10] The container must be in good condition and free from leaks.
Proper Labeling: The container must be clearly and accurately labeled as soon as the first drop of waste is added.[8][9] The label should include:
The full chemical name: "N-(4-chlorophenyl)-2-oxopropanamide" and any other constituents in the waste stream.
The approximate concentration of each component.
The date of accumulation.
Step 3: Storage
Temporary storage of the waste container within the laboratory must adhere to safety guidelines.
Designated Area: Store the waste container in a designated satellite accumulation area, such as a chemical fume hood or a secondary containment bin.[11]
Secure and Closed: Keep the container closed at all times, except when adding waste.[8][10]
Segregation: Store the halogenated waste container away from incompatible waste streams.[11]
Step 4: Professional Disposal
The final and most crucial step is to entrust the disposal to a licensed and reputable hazardous waste management company.[4][6][12] These companies have the specialized facilities and expertise to handle and treat halogenated organic compounds in an environmentally sound manner, typically through high-temperature incineration with advanced flue gas treatment.
Summary of Disposal Considerations
Consideration
Guideline
Rationale
Waste Classification
Hazardous Halogenated Organic Waste
Potential for toxicity and harmful combustion byproducts.[1]
Segregation
Separate from non-halogenated and incompatible waste.
Prevents dangerous reactions and reduces disposal costs.[8][9]
Container
Labeled, sealed, and compatible.
Ensures safety and regulatory compliance.[8][10][13]
Disposal Method
Licensed hazardous waste disposal service.
Guarantees environmentally sound treatment and destruction.[12]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of N-(4-chlorophenyl)-2-oxopropanamide waste.
By adhering to these detailed procedures, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. The responsible management of chemical waste is a shared responsibility that upholds the principles of good laboratory practice and scientific stewardship.
References
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
Campus Operations. (2021). Halogenated Solvents in Laboratories.
Dow AgroSciences LLC. (2012). Material Safety Data Sheet: ELEMENT* 4 Herbicide.
RiskAssess. Chemical Waste Containers for Chemical Waste Disposal.
BASF. (2022). Safety data sheet: Secure® 240 SC.
ALBAUGH, LLC. (2014). SAFETY DATA SHEET: MCPA AMINE 4.
University of Oslo (UiO). (2024). Chemical and Hazardous Waste Guide.
Environment, Health and Safety. 7.2 Organic Solvents.
Fisher Scientific. SAFETY DATA SHEET.
FUJIFILM Wako Chemicals. SAFETY DATA SHEET.
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.